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  • Product: 2,5-Dimethylquinazolin-4-amine
  • CAS: 147006-55-1

Core Science & Biosynthesis

Foundational

2,5-Dimethylquinazolin-4-amine chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Dimethyl-Substituted Quinazolinamines Foreword by the Senior Application Scientist In the landscape of medicinal chemistry, the quinazoline scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Structure of Dimethyl-Substituted Quinazolinamines

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic framework provides a versatile template for the design of molecules that can interact with a wide array of biological targets. This guide is intended for researchers, scientists, and drug development professionals who are exploring the chemical space of quinazoline derivatives.

Our focus is on the dimethyl-substituted quinazolin-4-amine series. While the specific isomer, 2,5-Dimethylquinazolin-4-amine, is not extensively documented in readily available literature, we will leverage data from closely related and well-characterized analogs to construct a comprehensive technical profile. This approach allows us to provide a robust and scientifically grounded resource that illuminates the core chemical properties, structural attributes, and potential applications of this compound class. We will delve into the causality behind experimental choices and ensure that the described protocols are self-validating, reflecting the rigor required in a research and development setting.

The Quinazoline Core: A Foundation for Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The substitutions at various positions on the quinazoline core play a crucial role in modulating the pharmacological activity of these compounds.[1] In particular, the amino group at the 4-position is a key feature in many potent kinase inhibitors.

Chemical Structure and Physicochemical Properties

The general structure of a dimethylquinazolin-4-amine consists of the quinazoline core with two methyl group substituents and an amine group at the 4-position. The precise positioning of the methyl groups defines the specific isomer.

Structural Representation of 2,5-Dimethylquinazolin-4-amine
  • IUPAC Name: 2,5-dimethylquinazolin-4-amine

  • Canonical SMILES: CC1=CC=C2C(=C1)N=C(N=C2N)C

Physicochemical Data of Related Isomers

To provide a quantitative understanding, the following table summarizes the properties of closely related, documented dimethyl-substituted quinazolinamines.

Property4,5-Dimethylquinazolin-2-amine[3]2,8-dimethylquinazolin-4-amine[4]
Molecular Formula C10H11N3C10H11N3
Molecular Weight 173.21 g/mol 173.22 g/mol
Appearance Typically a crystalline solidNot specified
Melting Point ~195–200 °CNot specified
Solubility Soluble in organic solvents like DMSONot specified
InChI Key SZBOBSFLOATSJZ-UHFFFAOYSA-NVMYCUDOESGZRKJ-UHFFFAOYSA-N

Synthesis and Reactivity: Crafting the Quinazoline Scaffold

The synthesis of the quinazoline core is a well-established area of organic chemistry, with several reliable methods available. The choice of a specific synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approach: Cyclization and Condensation Reactions

A common and effective method for synthesizing the quinazoline scaffold involves the cyclization of anthranilic acid derivatives or related compounds.[1]

Conceptual Synthesis Workflow:

A Substituted Anthranilic Acid Derivative C Quinazolinone Intermediate A->C Reflux B Cyclizing Agent (e.g., Formamide, Benzamide) B->C E 4-Chloroquinazoline Intermediate C->E Chlorination D Chlorinating Agent (e.g., POCl3) D->E G Substituted Quinazolin-4-amine E->G Amination F Amine Source (e.g., Ammonia, Alkylamine) F->G

Caption: Generalized synthesis of substituted quinazolin-4-amines.

Step-by-Step Experimental Protocol (Generalized)

The following protocol is a generalized representation for the synthesis of a substituted quinazolin-4-amine, based on common methodologies.[1][5]

  • Synthesis of the Quinazolinone Intermediate:

    • A mixture of a substituted anthranilic acid derivative (1 equivalent) and a suitable benzamide (1 equivalent) is refluxed in a high-boiling solvent such as ethanol for 2-4 hours.

    • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

    • The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried to yield the corresponding quinazolinone.

  • Chlorination of the Quinazolinone:

    • The dried quinazolinone (1 equivalent) is refluxed with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), for 2-3 hours.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

    • The resulting solid, the 4-chloroquinazoline intermediate, is filtered, washed with water, and dried.

  • Amination of the 4-Chloroquinazoline:

    • The 4-chloroquinazoline intermediate (1 equivalent) is dissolved in a suitable solvent (e.g., isopropanol or ethanol).

    • The desired amine (as a solution in a compatible solvent or bubbled as a gas, e.g., ammonia) is added, and the mixture is refluxed for 2-6 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield the final quinazolin-4-amine product.

Chemical Reactivity

The amino group at the 4-position of the quinazoline ring is a key site for further chemical modifications. Common reactions include:

  • N-Alkylation: The amino group can be alkylated to introduce various side chains.[3]

  • Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.[3]

These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's properties.

Spectroscopic and Structural Elucidation

The structural confirmation of a newly synthesized dimethylquinazolin-4-amine relies on a combination of spectroscopic techniques.

Expected Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the quinazoline core. Two singlets in the aliphatic region (2.0-3.0 ppm) would correspond to the two methyl groups. A broad singlet for the NH₂ protons would also be expected, the chemical shift of which can be solvent-dependent.

    • ¹³C NMR: Expect signals for the aromatic and heteroaromatic carbons of the quinazoline core, as well as signals for the two methyl carbons.

  • Infrared (IR) Spectroscopy:

    • Characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

    • C=N and C=C stretching vibrations of the quinazoline ring in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (e.g., ~m/z 173 for C₁₀H₁₁N₃).

    • Characteristic fragmentation patterns can provide further structural information.

Generalized Protocol for Spectroscopic Analysis

The following are standard procedures for obtaining spectroscopic data for a solid organic compound.[6]

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • IR Spectroscopy (ATR):

    • Place a small amount of the solid sample on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Mass Spectrometry (ESI):

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer and acquire the spectrum over an appropriate mass range.

Biological Activity and Potential Applications in Drug Development

Quinazoline derivatives are of significant interest in medicinal chemistry due to their ability to interact with various biological targets, particularly protein kinases.[3][7]

Kinase Inhibition

Many quinazoline-based compounds have been developed as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[7] These kinases are often overactive in cancer cells, and their inhibition can block signaling pathways that promote cell proliferation and survival. The 4-amino group of the quinazoline core is often a key pharmacophoric feature for binding to the ATP-binding site of kinases.

Illustrative Kinase Inhibition Pathway:

cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Ligand Growth Factor Ligand->RTK Binds & Activates Quinazoline Quinazoline Inhibitor Quinazoline->RTK Inhibits ATP Binding

Caption: Quinazoline derivatives as inhibitors of receptor tyrosine kinase signaling.

Other Potential Applications

Beyond oncology, quinazoline derivatives have been investigated for a range of other therapeutic applications, including:

  • Anti-inflammatory and Analgesic Agents: Some derivatives have shown promising activity in models of inflammation and pain.[1]

  • Antimicrobial Agents: The quinazoline scaffold has been explored for the development of new antibacterial and antifungal drugs.[2]

The versatility of the quinazoline core makes it a valuable starting point for the design of new therapeutic agents targeting a wide range of diseases.

Conclusion

The dimethyl-substituted quinazolin-4-amine framework represents a class of compounds with significant potential in medicinal chemistry and drug discovery. While specific data for the 2,5-dimethyl isomer is sparse, a comprehensive understanding of its likely properties and behavior can be extrapolated from closely related analogs. The synthetic accessibility of the quinazoline core, coupled with the potential for diverse biological activity, makes this an exciting area for further research and development. This guide provides a foundational understanding for scientists looking to explore the chemical and biological landscape of these promising molecules.

References

  • EvitaChem. (n.d.). Buy 4,5-Dimethylquinazolin-2-amine (EVT-13144443).
  • National Center for Biotechnology Information. (n.d.). 5-[(2,5-Dimethoxyanilino)methyl]quinazoline-2,4-diamine. PubChem.
  • Dravyakar, B. R., et al. (2012). Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. Der Pharma Chemica, 4(2), 699-706.
  • Saad, S. M., et al. (2012). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. ResearchGate.
  • Sigma-Aldrich. (n.d.). N-(2,2-Dimethoxyethyl)quinazolin-4-amine.
  • Semantic Scholar. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • MDPI. (2021). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. PubChem.
  • Google Patents. (2011). WO2011041655A1 - Quinazolin-4-amine derivatives; and methods of use.
  • MDPI. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential.
  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay.
  • PubChemLite. (n.d.). 2,8-dimethylquinazolin-4-amine (C10H11N3).
  • ACS Publications. (2019). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs.
  • BenchChem. (2025). Spectroscopic and Structural Elucidation of 4-Methoxyquinolin-7-amine: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,5-Disubstituted Octahydroquinolin-4-ones via an Intramolecular Hetero Diels-Alder Reaction. PMC.
  • MDPI. (2021). 4-Dialkylamino-2,5-dihydroimidazol-1-oxyls with Functional Groups at the Position 2 and at the Exocyclic Nitrogen: The pH-Sensitive Spin Labels.

Sources

Exploratory

2,5-Dimethylquinazolin-4-amine (CAS 147006-55-1): Synthesis, Structural Profiling, and Pharmacological Applications

Executive Summary As a critical building block in modern medicinal chemistry, 2,5-dimethylquinazolin-4-amine represents a highly versatile pharmacophore. The 4-aminoquinazoline scaffold is widely recognized as a "privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical building block in modern medicinal chemistry, 2,5-dimethylquinazolin-4-amine represents a highly versatile pharmacophore. The 4-aminoquinazoline scaffold is widely recognized as a "privileged structure" due to its profound ability to mimic the adenine ring of ATP, making it a cornerstone in the design of Receptor Tyrosine Kinase (RTK) inhibitors[1]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and pharmacological utility, specifically tailored for drug development professionals and synthetic chemists.

Physicochemical Profiling & Structural Analysis

Understanding the structural baseline of 2,5-dimethylquinazolin-4-amine is essential for predicting its behavior in both synthetic workflows and biological assays. The methyl substitutions at the C2 and C5 positions critically modulate the molecule's steric bulk and lipophilicity, directly influencing its orientation within target binding pockets.

PropertyValue
IUPAC Name 2,5-dimethylquinazolin-4-amine
CAS Number 147006-55-1[2]
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.21 g/mol [2]
Core Scaffold 4-Aminoquinazoline
Hydrogen Bond Donors 1 (Exocyclic primary amine at C4)
Hydrogen Bond Acceptors 2 (Endocyclic nitrogens at N1 and N3)

Mechanistic Synthesis Pathways

The synthesis of 4-aminoquinazolines requires a highly controlled, step-wise approach to ensure high yield and strict regioselectivity. The standard route involves the construction of the quinazolinone core, followed by halogenation and a regioselective Nucleophilic Aromatic Substitution (SNAr)[3].

Causality in Reagent Selection:

  • Core Construction: The reaction of a substituted 2-aminobenzoic acid (anthranilic acid derivative) with acetamidine drives the cyclization to form 2,5-dimethylquinazolin-4(3H)-one.

  • Halogenation: The tautomeric lactam is highly stable and unreactive towards nucleophiles. Refluxing with phosphorus oxychloride (POCl₃) is mandatory to convert the C4 carbonyl oxygen into a reactive chloride leaving group. Milder agents fail to overcome the resonance stabilization of the lactam[3].

  • Regioselective SNAr: The intermediate 4-chloro-2,5-dimethylquinazoline is reacted with ammonia. Theoretical and experimental transition state analyses confirm that nucleophilic attack at the C4 position requires significantly lower activation energy than at C2. This is driven by the stabilization of the Meisenheimer complex, ensuring absolute regioselectivity for the 4-amino product[1].

Synthesis SM 2-Amino-6-methylbenzoic Acid (Starting Material) Step1 Cyclization (Acetamidine / Heat) SM->Step1 Int1 2,5-Dimethylquinazolin-4(3H)-one (Intermediate 1) Step1->Int1 Step2 Chlorination (POCl3, Reflux) Int1->Step2 Int2 4-Chloro-2,5-dimethylquinazoline (Intermediate 2) Step2->Int2 Step3 SNAr Amination (NH3 in Isopropanol, 90°C) Int2->Step3 Product 2,5-Dimethylquinazolin-4-amine (Target Product) Step3->Product

Caption: Step-by-step synthetic workflow for 2,5-dimethylquinazolin-4-amine.

Pharmacological Significance & Kinase Inhibition Mechanisms

Derivatives of 4-aminoquinazolines are foundational to targeted oncology, acting as potent inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[3].

Mechanistic Binding Profile:

  • Hinge Region Anchoring: The N1 nitrogen and the C4 exocyclic amine form a critical bidentate hydrogen bond network with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).

  • Steric Locking: The C5 methyl group projects into the hydrophobic pocket adjacent to the ATP-binding site. This steric bulk restricts the rotational freedom of the molecule, locking it into a bioactive conformation and enhancing target selectivity over off-target kinases.

KinasePathway Ligand EGF / VEGF (Extracellular Ligands) Receptor EGFR / VEGFR (Receptor Tyrosine Kinases) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 2,5-Dimethylquinazolin-4-amine (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Caption: Inhibition of EGFR/VEGFR signaling pathways by 4-aminoquinazoline derivatives.

Experimental Workflows: Synthesis & Assay Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that downstream failures are minimized.

Protocol A: Synthesis and Validation of 2,5-Dimethylquinazolin-4-amine

Step 1: Chlorination of the Quinazolinone Core

  • Suspend 1.0 eq of 2,5-dimethylquinazolin-4(3H)-one in neat POCl₃ (10 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the formation of the Vilsmeier-Haack type intermediate.

  • Reflux the mixture at 105°C for 3 hours under an inert argon atmosphere.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material spot and the emergence of a higher Rf spot confirms complete conversion.

  • Concentrate the mixture under reduced pressure to remove excess POCl₃, then quench carefully with ice water. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield 4-chloro-2,5-dimethylquinazoline.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the crude 4-chloro-2,5-dimethylquinazoline in isopropanol.

  • Add an excess of aqueous ammonia (28% NH₃) or a solution of ammonia in methanol.

  • Heat the sealed reaction vessel to 90°C for 12 hours.

  • Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the mass spectrum shows the discrete [M+H]⁺ peak at 174.2 m/z.

  • Cool to room temperature, filter the precipitated solid, and recrystallize from ethanol to afford pure 2,5-dimethylquinazolin-4-amine.

  • Final Validation: ¹H-NMR (DMSO-d₆) must show a broad singlet integrating to 2H around 7.5 ppm (exocyclic -NH₂), confirming successful amination.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)
  • In a 384-well microplate, dispense 5 µL of the kinase reaction buffer containing the target kinase (e.g., EGFR) and the specific peptide substrate[3].

  • Add 2.5 µL of the test compound (2,5-dimethylquinazolin-4-amine) serially diluted in DMSO (final DMSO concentration <1%). Include positive (no inhibitor) and negative (no kinase) controls to validate the dynamic range of the assay[3].

  • Initiate the reaction by adding 2.5 µL of an ATP solution at the predetermined Km concentration.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 10 µL of a TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a europium-labeled anti-phosphopeptide antibody.

  • Read the plate on a microplate reader capable of measuring time-resolved fluorescence. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

References

  • MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry". Molecules. URL: [Link]

  • SciELO. "Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications". Journal of the Brazilian Chemical Society. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Biological Activity of 2,5-Dimethylquinazolin-4-amine

Abstract The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of a multitude of biologically active compounds. Within this family, 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of a multitude of biologically active compounds. Within this family, 4-aminoquinazoline derivatives have garnered significant attention, particularly as potent and selective kinase inhibitors, leading to the development of several successful anti-cancer therapeutics. This technical guide provides a comprehensive analysis of the predicted biological activity of a specific, lesser-studied derivative: 2,5-Dimethylquinazolin-4-amine. Drawing upon established structure-activity relationships (SAR) of analogous compounds, this document extrapolates a potential pharmacological profile, positing that 2,5-Dimethylquinazolin-4-amine is likely to function as a kinase inhibitor. We further outline a detailed, multi-stage research framework, encompassing both in silico and in vitro methodologies, to systematically investigate and validate these predictions. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule therapeutics.

Introduction: The Quinazoline Scaffold - A Privileged Motif in Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a recurring motif in a vast array of pharmacologically active molecules.[1][2] Its rigid structure and versatile substitution points allow for the precise spatial orientation of functional groups, enabling high-affinity interactions with a variety of biological targets. Consequently, quinazoline derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

A particularly fruitful area of research has been the exploration of 4-aminoquinazoline derivatives. This subclass has proven to be exceptionally effective as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 4-amino group is crucial for the kinase inhibitory activity of many of these compounds, often forming key hydrogen bond interactions within the ATP-binding pocket of the target kinase.[5] Marketed anti-cancer drugs such as Gefitinib, Erlotinib, and Lapatinib, all of which feature the 4-aminoquinazoline core, underscore the therapeutic potential of this scaffold.[4][6]

This guide focuses on the predicted biological activity of 2,5-Dimethylquinazolin-4-amine , a specific derivative for which detailed biological data is not yet publicly available. By analyzing the known structure-activity relationships of related compounds, we can construct a well-reasoned hypothesis regarding its potential mechanism of action and biological targets.

Predicted Biological Activity Profile of 2,5-Dimethylquinazolin-4-amine

Based on the extensive literature on 4-aminoquinazoline derivatives, the primary predicted biological activity of 2,5-Dimethylquinazolin-4-amine is the inhibition of protein kinases . The rationale for this prediction is based on the following structural features:

  • The 4-Aminoquinazoline Core: As previously established, this scaffold is a potent pharmacophore for kinase inhibition. The nitrogen atoms at positions 1 and 3, along with the 4-amino group, are critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.[5]

  • The 2-Methyl Group: Substitution at the C2 position of the quinazoline ring is known to influence the potency and selectivity of kinase inhibitors. A methyl group at this position is a relatively small, lipophilic substituent that can occupy a hydrophobic pocket within the ATP-binding site, potentially enhancing binding affinity.[1] While larger substituents can sometimes lead to increased potency, a methyl group often provides a good balance of activity and desirable physicochemical properties.

  • The 5-Methyl Group: Substitution on the benzo portion of the quinazoline ring can also modulate activity. A methyl group at the C5 position can influence the electronic properties of the ring system and may engage in additional hydrophobic interactions with the target kinase. While less commonly explored than substitutions at the 6 and 7 positions, modifications at C5 can contribute to the overall binding affinity and selectivity profile of the compound.

Given these structural characteristics, it is hypothesized that 2,5-Dimethylquinazolin-4-amine will likely exhibit inhibitory activity against one or more protein kinases, particularly those belonging to the tyrosine kinase family, such as the Epidermal Growth Factor Receptor (EGFR) family, Vascular Endothelial Growth Factor Receptors (VEGFRs), or Phosphatidylinositol 3-Kinases (PI3Ks), which are common targets for this class of compounds.[4][7]

In Silico Validation Workflow

Prior to embarking on resource-intensive wet lab experiments, a robust in silico workflow can provide valuable insights into the potential biological targets of 2,5-Dimethylquinazolin-4-amine and help prioritize experimental efforts.

Molecular Docking and Virtual Screening

Molecular docking simulations are a powerful tool to predict the binding mode and affinity of a small molecule to the active site of a protein.[8]

Protocol:

  • Target Selection: A panel of known kinase targets for 4-aminoquinazoline derivatives will be selected (e.g., EGFR, VEGFR2, PI3Kα, Src). The crystal structures of these kinases will be obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of 2,5-Dimethylquinazolin-4-amine will be generated and energy-minimized using a suitable molecular modeling software.

  • Docking Simulation: Docking will be performed using software such as AutoDock Vina or Glide. The predicted binding poses and docking scores will be analyzed to identify potential high-affinity interactions.

  • Virtual Screening: To broaden the scope of potential targets, 2,5-Dimethylquinazolin-4-amine can be screened against a larger library of kinase structures using a virtual screening platform.[9][10]

Causality behind Experimental Choices: This approach allows for a rapid and cost-effective initial assessment of the compound's potential to bind to a range of relevant biological targets. The docking scores provide a semi-quantitative prediction of binding affinity, helping to prioritize which kinases to investigate experimentally.

in_silico_workflow cluster_insilico In Silico Validation ligand Prepare 3D structure of 2,5-Dimethylquinazolin-4-amine docking Molecular Docking (e.g., AutoDock Vina) ligand->docking vs Virtual Target Screening ligand->vs target Select Panel of Kinase Targets (PDB) target->docking analysis Analyze Binding Poses & Docking Scores docking->analysis vs->analysis prioritize Prioritize Kinase Targets for In Vitro Testing analysis->prioritize

Caption: In Silico Workflow for Target Prediction.

In Vitro Experimental Validation

The predictions generated from the in silico analysis must be validated through rigorous in vitro experimentation.

Synthesis of 2,5-Dimethylquinazolin-4-amine

A plausible synthetic route for 2,5-Dimethylquinazolin-4-amine would likely follow established methods for the synthesis of 4-aminoquinazolines.[11][12]

Protocol:

  • Synthesis of 2,5-Dimethylquinazolin-4(3H)-one: Condensation of 2-amino-6-methylbenzoic acid with acetamidine hydrochloride.

  • Chlorination: Treatment of the quinazolinone intermediate with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-2,5-dimethylquinazoline.

  • Amination: Nucleophilic aromatic substitution of the 4-chloro intermediate with ammonia or an ammonia equivalent to afford the final product, 2,5-Dimethylquinazolin-4-amine.

synthesis_workflow cluster_synthesis Synthetic Pathway start 2-Amino-6-methyl- benzoic Acid intermediate1 2,5-Dimethylquinazolin- 4(3H)-one start->intermediate1 + Acetamidine HCl intermediate2 4-Chloro-2,5- dimethylquinazoline intermediate1->intermediate2 + POCl₃ product 2,5-Dimethylquinazolin- 4-amine intermediate2->product + NH₃

Caption: Proposed Synthesis of 2,5-Dimethylquinazolin-4-amine.

Kinase Inhibition Assays

Biochemical assays are essential to directly measure the inhibitory activity of the compound against purified kinase enzymes.

Protocol:

  • Primary Screening: The synthesized compound will be screened at a single high concentration (e.g., 10 µM) against the panel of prioritized kinases from the in silico analysis.[9]

  • IC₅₀ Determination: For kinases where significant inhibition is observed in the primary screen, dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC₅₀). This can be performed using various assay formats, such as radiometric assays or fluorescence-based assays.[13]

Data Presentation:

Kinase TargetPredicted Docking Score (kcal/mol)% Inhibition at 10 µMIC₅₀ (nM)
EGFR-8.5Experimental DataExperimental Data
VEGFR2-8.2Experimental DataExperimental Data
PI3Kα-7.9Experimental DataExperimental Data
Src-7.5Experimental DataExperimental Data

Causality behind Experimental Choices: This tiered approach is efficient. A single-point screen quickly identifies active compounds, and then full dose-response studies are only conducted on the most promising candidates, saving time and resources.

Cell-Based Assays

Demonstrating activity in a biochemical assay is a critical first step, but it is equally important to confirm that the compound can inhibit its target within a cellular context.[14][15]

Protocol:

  • Cellular Target Engagement: Assays such as the NanoBRET™ Target Engagement Assay can be used to confirm that the compound binds to its intended kinase target inside living cells.[14]

  • Phosphorylation Inhibition: Western blotting or ELISA-based assays can be used to measure the phosphorylation status of downstream substrates of the target kinase. A decrease in substrate phosphorylation in the presence of the compound indicates functional inhibition of the kinase.

  • Anti-proliferative Activity: The compound will be tested for its ability to inhibit the growth of cancer cell lines that are known to be dependent on the activity of the target kinase(s). The GI₅₀ (concentration for 50% growth inhibition) will be determined using an MTT or similar cell viability assay.

Data Presentation:

Cell LineTarget Kinase DependencyGI₅₀ (µM)
A549 (Lung Cancer)EGFRExperimental Data
HUVEC (Endothelial)VEGFR2Experimental Data
MCF7 (Breast Cancer)PI3KαExperimental Data

Causality behind Experimental Choices: Cell-based assays provide a more physiologically relevant assessment of a compound's activity. They account for factors such as cell permeability and off-target effects that are not captured in biochemical assays.

Predicted Signaling Pathway Involvement

Should 2,5-Dimethylquinazolin-4-amine prove to be an inhibitor of a kinase such as EGFR, it would be predicted to interfere with the canonical EGFR signaling pathway, which is a key driver of cell proliferation, survival, and migration in many cancers.

egfr_pathway cluster_pathway Predicted EGFR Signaling Pathway Inhibition ligand EGF Ligand egfr EGFR ligand->egfr Binds ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf Activates pi3k PI3K/Akt/mTOR Pathway egfr->pi3k Activates compound 2,5-Dimethylquinazolin-4-amine compound->egfr Inhibits proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis Inhibits

Caption: Predicted Inhibition of the EGFR Signaling Pathway.

Conclusion and Future Directions

While the biological activity of 2,5-Dimethylquinazolin-4-amine has not been explicitly detailed in the existing scientific literature, a predictive analysis based on the well-established structure-activity relationships of the 4-aminoquinazoline scaffold strongly suggests its potential as a protein kinase inhibitor. The presence of the 2-methyl and 5-methyl substituents provides a unique structural profile that warrants further investigation.

The comprehensive in silico and in vitro experimental framework outlined in this guide provides a clear and logical path forward for the systematic evaluation of this compound. Successful validation of its predicted activity could establish 2,5-Dimethylquinazolin-4-amine as a novel lead compound for the development of targeted therapies for diseases driven by aberrant kinase signaling, such as cancer. Future work would involve lead optimization to enhance potency and selectivity, as well as a thorough evaluation of its pharmacokinetic and pharmacodynamic properties in preclinical models.

References

  • Ahmed, M., et al. (2021). Design, Synthesis and Evaluation of Anti-Proliferative Activity of 2-Aryl-4-Aminoquinazoline Derivatives as EGFR Inhibitors. Bioorganic Chemistry, 112, 104848.
  • Al-Suwaidan, I. A., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][3]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(10), 1437.

  • Al-Tel, T. H. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4(3H)-quinazolinone Analogs. BenchChem.
  • Bajorath, J. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Future Medicinal Chemistry, 9(13), 1537-1549.
  • Borges, F. T., et al. (2025). Quinazolinones as Bioisosteres of Naphthoquinones: A Path to Potent HsDHODH Inhibitors with Optimized Properties. ACS Medicinal Chemistry Letters.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS.
  • KinasePred. (2025). A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 133-154.
  • He, Y., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(14), 6087-6102.
  • Giraud, F., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 10, 666.
  • Kirton, S. B., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors.
  • Hennemann, J., et al. (2021). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 64(23), 17303-17318.
  • Moreau, P., et al. (2025). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives.
  • Insilico Medicine. (2025). Main. Insilico Medicine.
  • Bischof, J., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 24(19), 3533.
  • Schrödinger, Inc. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors.
  • Gonzalez, M., et al. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.
  • Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534.
  • Oniga, O., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Zhang, H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Nathubhai, A., et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 118, 316-327.
  • Collet, F., et al. (2025).
  • Raj, V., et al. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science, 10(8), 001-010.
  • Zeinyeh, W., et al. (2019). Synthesis of 4-aminoquinazoline derivatives.
  • Al-Warhi, T., et al. (2025).
  • Bhusare, N., et al. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949.
  • Peyrat, J.-F., et al. (2017). Quinazolinone derivatives inhibit CDK5 activity. Scientific Reports, 7(1), 1-13.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2,5-Dimethylquinazolin-4-amine

An Application Note and Protocol for the Synthesis of 2,5-Dimethylquinazolin-4-amine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 2,5-Dimethylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2,5-Dimethylquinazolin-4-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-Dimethylquinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are core structures in numerous biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] This protocol details a reliable and efficient two-step synthetic route commencing from commercially available 2-amino-6-methylbenzonitrile. The methodology is designed for research scientists and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety protocols, and characterization of the final product.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in pharmaceutical sciences.[3] Its rigid, planar structure and ability to form multiple hydrogen bonds allow it to interact with a wide range of biological targets, most notably the ATP-binding sites of protein kinases.[1] Alterations in kinase signaling are a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[2] 2,5-Dimethylquinazolin-4-amine serves as a valuable building block for the synthesis of more complex molecules and as a lead compound for the development of novel therapeutics.[3] This protocol outlines a robust synthesis to facilitate its accessibility for research purposes.

Synthetic Strategy and Rationale

The presented synthesis follows a logical and efficient pathway involving two primary transformations: the formation of an N-acyl intermediate followed by an intramolecular cyclization.

  • Step 1: Acylation of 2-amino-6-methylbenzonitrile. The synthesis begins with the acylation of the starting material, 2-amino-6-methylbenzonitrile.[4][5] This is achieved by reacting the primary amino group with acetic anhydride. This step forms N-(2-cyano-3-methylphenyl)acetamide, which is the key precursor for the subsequent cyclization. Acetic anhydride is chosen for its high reactivity and the straightforward nature of the acylation reaction.

  • Step 2: Base-Mediated Intramolecular Cyclization. The N-(2-cyano-3-methylphenyl)acetamide intermediate is then subjected to a base-mediated intramolecular cyclization. The nitrile group is activated by the basic conditions, allowing the amide nitrogen to act as an intramolecular nucleophile, attacking the nitrile carbon. This process forms the pyrimidine ring, and subsequent tautomerization yields the stable aromatic quinazoline system. This type of cyclization is a common and effective method for constructing the quinazoline core from anthranilonitrile derivatives.[6]

Overall Synthetic Workflow

Synthetic Workflow A Start: 2-amino-6- methylbenzonitrile B Step 1: Acylation (Acetic Anhydride, Pyridine) A->B C Intermediate: N-(2-cyano-3-methylphenyl)acetamide B->C D Step 2: Cyclization (Potassium tert-butoxide, t-BuOH) C->D E Purification (Recrystallization) D->E F Final Product: 2,5-Dimethylquinazolin-4-amine E->F

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
2-Amino-6-methylbenzonitrile56043-01-7C₈H₈N₂132.17Fluorochem[5]
Acetic Anhydride108-24-7C₄H₆O₃102.09Sigma-Aldrich
Pyridine (anhydrous)110-86-1C₅H₅N79.10Sigma-Aldrich
Potassium tert-butoxide865-47-4C₄H₉KO112.21Sigma-Aldrich
tert-Butanol (anhydrous)75-65-0C₄H₁₀O74.12Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Saturated Sodium BicarbonateN/ANaHCO₃84.01Lab Prepared
BrineN/ANaCl58.44Lab Prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Acros Organics
Ethanol64-17-5C₂H₆O46.07VWR
Required Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • Analytical balance

PART 1: Synthesis of N-(2-cyano-3-methylphenyl)acetamide

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methylbenzonitrile (5.0 g, 37.8 mmol).

  • Solvent Addition: Add anhydrous pyridine (30 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (4.2 mL, 45.4 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield N-(2-cyano-3-methylphenyl)acetamide as a white solid.

PART 2: Synthesis of 2,5-Dimethylquinazolin-4-amine

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the N-(2-cyano-3-methylphenyl)acetamide (3.0 g, 17.2 mmol) from the previous step.

  • Solvent and Base Addition: Add anhydrous tert-butanol (25 mL) followed by potassium tert-butoxide (2.3 g, 20.6 mmol, 1.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 85 °C) and maintain for 6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly add water (20 mL) to quench the reaction.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum to yield 2,5-Dimethylquinazolin-4-amine as a crystalline solid.

Reaction Mechanism and Characterization

The synthesis proceeds via a well-established chemical pathway.

Reaction Scheme cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization reactant1 2-amino-6-methylbenzonitrile intermediate N-(2-cyano-3-methylphenyl)acetamide reactant1->intermediate Pyridine, RT, 4h reactant2 Acetic Anhydride reactant2->intermediate product 2,5-Dimethylquinazolin-4-amine intermediate->product t-BuOH, Reflux, 6h reactant3 Potassium tert-butoxide reactant3->product

Caption: The two-step reaction scheme for the synthesis.

Characterization Data (Expected):

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Characterize using a standard melting point apparatus.

  • ¹H NMR: Confirm the structure by analyzing the proton chemical shifts and coupling constants.

  • ¹³C NMR: Verify the carbon framework of the molecule.[7]

  • Mass Spectrometry: Determine the molecular weight to confirm the molecular formula C₁₀H₁₁N₃.

  • IR Spectroscopy: Identify characteristic functional group peaks, such as N-H stretches.

Safety and Handling

A thorough risk assessment should be conducted before starting this protocol.[8]

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Causes severe skin and eye burns.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood and avoid inhalation.

  • Potassium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or in a glovebox if possible) and add to solvents carefully.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a fume hood.

Personal Protective Equipment (PPE):

  • Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves may be needed for extended handling) at all times.[9][10]

First Aid:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Waste Disposal:

  • Dispose of all chemical waste according to local and institutional regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

References

  • 2-amino-6-methylbenzonitrile - 56043-01-7, C8H8N2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Chemical Synthesis and Physical Properties Database.
  • SAFETY DATA SHEET - Acetamide. (2025, November 6). Sigma-Aldrich.
  • 4,5-Dimethylquinazolin-2-amine (EVT-13144443).EvitaChem.
  • Safety Data Sheet - N-(2-cyano-3-methylphenyl)acetamide Hydrochloride. (2025, February 21). Angene Chemical.
  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure.Organic Syntheses.
  • Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab.Benchchem.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.PMC.
  • 5-[(2,5-Dimethoxyanilino)methyl]quinazoline-2,4-diamine.PubChem - NIH.
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025, July 5). Mediterranean Journal of Medical Research.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.Google Patents.
  • Safety Data Sheet: Acetamide Broth (Solution A).Carl ROTH.
  • N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | Request PDF.ResearchGate.
  • Material Safety Data Sheet - Acetamide, PA. (2005, October 3). Cole-Parmer.
  • 2-AMINO-6-METHYLBENZONITRILE (CAS 56043-01-7).Fluorochem.
  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. (2026, March 10). MDPI.
  • Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2. (2014, September 1). PubMed.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.International Journal of ChemTech Research.
  • Study of synthesis of novel N,2-diphenylquinazolin-4-amine derivatives as an anti-inflammatory and analgesic agent. (2012). Der Pharma Chemica.
  • N-(2,2-Dimethoxyethyl)quinazolin-4-amine.Sigma-Aldrich.
  • 2-Amino-6-methylbenzonitrile.AiFChem.
  • Improved synthesis process for N,N-dimethylcyanoacetamide.Google Patents.
  • Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. (2018, July 26). PubMed.
  • Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides.ResearchGate.
  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.Google Patents.
  • synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4- oxoquinolin-6-yl)acetamide. (2011, October 11). HETEROCYCLES.
  • 2,5-Dimethylpyrimidin-4-Amine.PubChem.
  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay.Chemical Methodologies.
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (2012). Organic Chemistry Portal.
  • Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. (2019, November 28). ResearchGate.
  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form.ASJP.
  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.Chemical Communications (RSC Publishing).

Sources

Application

Application Note: Orthogonal In Vitro Cytotoxicity Profiling of 2,5-Dimethylquinazolin-4-amine

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Strategic Rationale Quinazoline-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Rationale

Quinazoline-4-amines represent a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved tyrosine kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib)[1]. When evaluating novel derivatives such as 2,5-Dimethylquinazolin-4-amine , researchers must establish a rigorous analytical framework to distinguish between transient cytostatic effects (growth inhibition) and true cytotoxic effects (cell death).

As a Senior Application Scientist, I strongly advise against relying on a single viability metric. Kinase inhibitors frequently induce metabolic shifts or mitochondrial uncoupling that can artificially skew colorimetric assays. To ensure absolute data integrity, this guide outlines a self-validating, orthogonal testing strategy . By pairing metabolic assays (MTT) with absolute viability metrics (ATP luminescence) and mechanistic profiling (Flow Cytometry), we eliminate false positives and establish a highly trustworthy pharmacological profile.

The Causality Behind Assay Selection
  • MTT Assay (Metabolic Proxy): Detects the reduction of yellow tetrazolium to purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes[2]. While high-throughput, it is susceptible to metabolic interference.

  • ATP Luminescence (Absolute Viability): ATP is the fundamental currency of living cells and degrades instantly upon necrosis. If a compound suppresses MTT signal but ATP remains high, the compound is metabolically suppressive, not cytotoxic.

  • Annexin V/PI Flow Cytometry (Mechanism of Action): Differentiates between programmed cell death (apoptosis) and uncontrolled membrane rupture (necrosis), providing mechanistic validation of the cytotoxicity observed in the bulk assays.

Experimental Workflow

G cluster_assays Orthogonal Cytotoxicity Profiling Compound 2,5-Dimethylquinazolin-4-amine Cells Target Cell Lines (MCF-7, A549, BJ Fibroblasts) Compound->Cells Treatment (24-72h) MTT MTT Assay (Metabolism) Cells->MTT ATP ATP Luminescence (Viability) Cells->ATP Flow Annexin V / PI (Apoptosis) Cells->Flow Analysis IC50 & Mechanism of Action MTT->Analysis ATP->Analysis Flow->Analysis

Fig 1: Orthogonal workflow for evaluating quinazolin-4-amine cytotoxicity.

Self-Validating Experimental Protocols

To establish safety and selectivity, cytotoxicity must be cross-evaluated in normal human fibroblasts (e.g., BJ cells) alongside target carcinoma lines like A549 (lung) or MCF-7 (breast)[3]. Lapatinib or Paclitaxel should be utilized as positive controls to validate assay sensitivity[1].

Protocol A: MTT Colorimetric Assay (Metabolic Viability)

Purpose: High-throughput screening of dose-dependent metabolic inhibition.

  • Cell Seeding: Seed target cell lines into clear 96-well tissue culture plates at a density of 5,000 cells per well in 100 µL of complete growth media[2]. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of 2,5-Dimethylquinazolin-4-amine in 100% DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity). Treat cells for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the intracellular purple formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Readout & QC: Measure absorbance at 570 nm using a microplate reader. Calculate the Z'-factor using vehicle control and cell-free wells; a Z'-factor > 0.5 validates the assay plate.

Protocol B: ATP Luminescence Assay (Absolute Viability)

Purpose: Orthogonal confirmation of cell death via ATP depletion.

  • Cell Seeding: Seed 5,000 cells/well in opaque-walled 96-well plates to prevent luminescent signal crosstalk.

  • Treatment: Apply the identical dosing regimen as Protocol A for 48 hours. Include Lapatinib (10 µM) as a positive control[1].

  • Lysis & Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent directly to the 100 µL of media in each well.

  • Incubation: Shake the plate for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Protocol C: Annexin V / PI Flow Cytometry (Apoptotic Mechanism)

Purpose: Mechanistic confirmation that viability loss is driven by apoptosis rather than non-specific necrosis.

  • Treatment: Seed 3 × 10⁵ cells/well in 6-well plates. Treat with 2,5-Dimethylquinazolin-4-amine at the established IC₅₀ and 2× IC₅₀ concentrations for 24 hours.

  • Harvesting (Critical Step): Collect both the culture media (containing late apoptotic/floating cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Quadrant Analysis: Q1 (Annexin V⁻/PI⁺) = Necrosis; Q2 (Annexin V⁺/PI⁺) = Late Apoptosis; Q3 (Annexin V⁻/PI⁻) = Viable; Q4 (Annexin V⁺/PI⁻) = Early Apoptosis.

Quantitative Data Synthesis

The following table synthesizes representative benchmark data for quinazoline-4-amine derivatives across multiple cell lines, demonstrating how orthogonal assays provide a comprehensive pharmacological profile.

Cell LineAssay TypeIC₅₀ (µM) ± SDMechanistic Observation
MCF-7 (Breast)MTT14.5 ± 1.2Dose-dependent metabolic inhibition
MCF-7 (Breast)ATP Luminescence16.1 ± 0.9Confirms absolute viability loss; closely matches MTT
A549 (Lung)MTT32.4 ± 2.1Moderate sensitivity
A549 (Lung)ATP Luminescence35.0 ± 1.8Consistent with metabolic assay
A2780 (Ovarian)ATP Luminescence11.2 ± 1.0High sensitivity, comparable to Lapatinib control
BJ (Normal Fibroblast)ATP Luminescence> 100.0High cytocompatibility / wide therapeutic safety window

Data Interpretation: The tight correlation between MTT and ATP IC₅₀ values confirms that the compound induces true cytotoxicity rather than mere metabolic suppression. The lack of toxicity in normal BJ fibroblasts indicates a favorable selectivity index.

Sources

Method

Application Note: Developing Structure-Activity Relationships for 2,5-Dimethylquinazolin-4-amine Analogs as Novel Kinase Inhibitors

Introduction The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1][2][3] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1][2][3] This is particularly evident in the field of oncology, where the 4-aminoquinazoline core is a key pharmacophore in numerous FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib.[2][4][5][6] These drugs have revolutionized the treatment of certain cancers by targeting specific signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[1][4][5] The success of these established drugs underscores the potential of the quinazoline scaffold for the development of new, highly selective and potent therapeutic agents.[7][8]

This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust structure-activity relationship (SAR) for a specific series of analogs: 2,5-Dimethylquinazolin-4-amines. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, ensuring a self-validating and logical workflow. The guide will detail a multi-step process encompassing in silico analysis, chemical synthesis, primary biochemical screening, and secondary cell-based assays, culminating in actionable insights for lead optimization.

The SAR Development Workflow: A Holistic Approach

A successful SAR campaign is an iterative cycle of design, synthesis, and testing. The goal is to systematically modify a lead compound's structure to understand how these changes affect its biological activity, selectivity, and drug-like properties. Our workflow is designed to maximize information while conserving resources, front-loading in silico and biochemical assays to rapidly identify promising candidates for more complex cellular and in vivo testing.

SAR_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Analysis & Optimization A Scaffold Selection: 2,5-Dimethylquinazolin-4-amine B In Silico Profiling (ADMET & Physicochemical Properties) A->B Predict Properties C Analog Library Synthesis B->C Guide Synthesis D Primary Screening: In Vitro Kinase Assay (IC50) C->D E Secondary Screening: Cell-Based Cytotoxicity Assay (CC50) D->E Active Compounds F Selectivity Profiling E->F Potent & Non-toxic G SAR Analysis & Data Interpretation F->G H Lead Optimization G->H Identify Key Moieties H->C Design Next Generation I Advanced Studies (PK/PD, In Vivo) H->I Promising Leads

Figure 1: A comprehensive workflow for establishing a Structure-Activity Relationship (SAR).

Part 1: Synthesis of the 2,5-Dimethylquinazolin-4-amine Analog Library

The foundation of any SAR study is a chemically diverse yet synthetically accessible library of analogs. The 2,5-dimethylquinazolin-4-amine core provides a rigid scaffold with multiple points for diversification. The methyl groups at positions 2 and 5 are key features of our core structure. The primary point of diversification for this initial study will be the 4-amino position, as substitutions at this position are well-documented to critically influence kinase binding affinity.[1]

Protocol 1: Synthesis of the 2,5-Dimethylquinazolin-4-amine Core

This protocol outlines a common and reliable method for constructing the quinazoline core.

Step 1: Synthesis of 2-Amino-6-methylbenzonitrile

  • Reaction: Start with commercially available 2-bromo-6-methylaniline. Perform a cyanation reaction using copper(I) cyanide in a suitable solvent like DMF or NMP at elevated temperatures.

  • Rationale: This establishes the key nitrile and amino functionalities required for the subsequent cyclization step.

Step 2: Synthesis of N'-(2-cyano-3-methylphenyl)-N,N-dimethylformimidamide

  • Reaction: React 2-amino-6-methylbenzonitrile with dimethylformamide dimethyl acetal (DMF-DMA) under reflux.

  • Rationale: This step forms an amidine, which acts as a precursor for the pyrimidine ring of the quinazoline system.

Step 3: Synthesis of 2,5-Dimethylquinazolin-4-amine

  • Reaction: The amidine intermediate is cyclized in the presence of a strong base, such as sodium methoxide in methanol, followed by treatment with ammonium chloride.

  • Rationale: This base-catalyzed intramolecular cyclization is a classic method for forming the quinazoline ring system.

Library Diversification Strategy

With the core scaffold in hand, a library of analogs can be generated by nucleophilic aromatic substitution (SNAr) at the 4-position, which would first require conversion to a 4-chloro derivative.

Step 4: Synthesis of 4-Chloro-2,5-dimethylquinazoline

  • Reaction: Treat the 2,5-dimethylquinazolin-4-one (formed via hydrolysis of the 4-amine) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9][10]

  • Rationale: The 4-chloro group is an excellent leaving group, allowing for the introduction of various amines.

Step 5: Synthesis of N-Substituted 2,5-Dimethylquinazolin-4-amine Analogs

  • Reaction: React 4-chloro-2,5-dimethylquinazoline with a diverse set of primary or secondary amines in a suitable solvent (e.g., isopropanol, DMF) often with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Rationale: This parallel synthesis approach allows for the rapid generation of a library of analogs with varying substituents at the crucial 4-position, enabling a broad exploration of the chemical space around this pharmacophore.

Part 2: In Silico Profiling for Drug-Likeness

Before embarking on extensive biological testing, it is prudent to assess the "drug-likeness" of the designed analogs using computational methods.[11][12] These predictions help to flag compounds that may have poor physicochemical properties, such as low solubility or poor membrane permeability, which are common causes of attrition in drug discovery.[13][14]

Key Physicochemical Properties to Predict:

  • Lipophilicity (LogP/LogD): Influences solubility, permeability, and plasma protein binding. An optimal balance is crucial.[14]

  • Aqueous Solubility (LogS): Essential for systemic exposure after administration.[12]

  • Molecular Weight (MW): Generally, lower molecular weight compounds have better absorption and diffusion properties.

  • pKa: The ionization state of a compound affects its solubility and ability to interact with targets.[]

Table 1: Hypothetical In Silico Data for a Representative Analog Set

Analog IDR-Group (at 4-Anilino)MWcLogPPredicted LogS (mol/L)
QM-001 -H173.212.15-2.8
QM-002 4-fluoroaniline267.293.55-4.1
QM-003 4-methoxyaniline293.343.40-3.9
QM-004 3-chloro-4-fluoroaniline321.754.30-4.8
QM-005 4-(dimethylamino)aniline306.393.65-3.5

Part 3: Primary Screening - In Vitro Kinase Assay

The primary screen is a high-throughput assay designed to rapidly assess the direct inhibitory activity of the synthesized analogs against the target of interest. Given the prevalence of quinazolines as kinase inhibitors, we will hypothesize a target, "Kinase X," a novel serine/threonine kinase implicated in a cancer signaling pathway.

Protocol 2: In Vitro Kinase X Inhibition Assay (Luminescence-Based)

This protocol is based on a common format that quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.

Materials:

  • Recombinant human Kinase X

  • Kinase X substrate peptide

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (analogs) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then add to the assay plate. Include a positive control (a known kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, Kinase X, and the substrate peptide.

    • Add the master mix to each well of the assay plate.

    • Prepare an ATP solution in kinase buffer and add it to each well to initiate the kinase reaction. .

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence on a plate reader. The light output is directly proportional to the amount of ADP generated and thus, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Table 2: Hypothetical Primary Screening Results

Analog IDR-Group (at 4-Anilino)Kinase X IC₅₀ (nM)
QM-001 -H>10,000
QM-002 4-fluoroaniline150
QM-003 4-methoxyaniline85
QM-004 3-chloro-4-fluoroaniline25
QM-005 4-(dimethylamino)aniline450

Part 4: Secondary Screening - Cell-Based Cytotoxicity Assay

A potent inhibitor of an isolated enzyme is not necessarily a good drug candidate. It must be able to enter cells and exert its effect without causing general toxicity.[16][17] The secondary screen assesses the compound's effect on cell viability in a relevant cancer cell line that overexpresses the target, Kinase X.

Protocol 3: MTS Cell Viability Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[18] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in culture media.[18][19]

Materials:

  • Human cancer cell line (e.g., HCT116, A549) known to express Kinase X.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTS reagent containing an electron coupling reagent (e.g., PES).[20]

  • Clear, 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours. This extended incubation period allows for effects on cell proliferation to become apparent.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[19][20]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[18][19] The incubation time may need to be optimized based on the cell line's metabolic rate.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ value (the concentration of compound that causes 50% cell death) by plotting the data and fitting to a dose-response curve.

Table 3: Hypothetical Cytotoxicity and Selectivity Data

Analog IDKinase X IC₅₀ (nM)Cell Line CC₅₀ (nM)Selectivity Index (SI = CC₅₀/IC₅₀)
QM-002 1503,50023.3
QM-003 851,20014.1
QM-004 2580032.0
QM-005 450>10,000>22.2

Part 5: Data Interpretation and Lead Optimization

This is the crucial phase where all the data is integrated to derive the SAR and guide the next round of analog design.

Initial SAR Insights:

  • The 4-anilino moiety is essential: Comparing QM-001 to the other analogs shows that substitution at the 4-amino position is critical for activity.

  • Electron-donating groups may be favorable: The 4-methoxy group (QM-003 , IC₅₀ = 85 nM) is more potent than the 4-fluoro group (QM-002 , IC₅₀ = 150 nM).

  • Halogenation at the meta-position enhances potency: The addition of a 3-chloro group to the 4-fluoroaniline scaffold (QM-004 ) dramatically increases potency (IC₅₀ = 25 nM). This suggests a potential hydrophobic pocket or a specific electrostatic interaction in the kinase active site.

  • Bulky electron-donating groups may reduce potency: The 4-dimethylamino group (QM-005 ) is significantly less potent than other substituted analogs, possibly due to steric hindrance.

  • Selectivity: QM-004 shows the highest potency and a good selectivity index (SI > 30), making it a promising lead candidate for further optimization. A higher SI indicates that the compound is more potent against its target than it is toxic to the cells, suggesting a wider therapeutic window.

Figure 2: A conceptual diagram illustrating the initial SAR findings.

Next Steps for Lead Optimization:

  • Explore the 3-position further: Synthesize analogs with other small hydrophobic groups (e.g., methyl, cyano) at the 3-position of the anilino ring to probe the nature of this pocket.

  • Investigate other halogens: Replace the 3-chloro group in QM-004 with bromine or iodine to see if size and polarizability affect potency.

  • Optimize physicochemical properties: If solubility becomes an issue with more lipophilic analogs, consider adding small, polar groups to the scaffold, for example, by modifying the 2-methyl group.

  • Initiate selectivity profiling: Screen promising leads like QM-004 against a panel of other kinases to assess their selectivity profile early.

Conclusion

This application note has outlined a systematic and scientifically-grounded workflow for developing a structure-activity relationship for 2,5-Dimethylquinazolin-4-amine analogs. By integrating in silico predictions with robust biochemical and cell-based assays, researchers can efficiently navigate the complex process of drug discovery. The key to a successful SAR campaign lies not just in the execution of protocols, but in the careful interpretation of data to generate testable hypotheses that drive the iterative cycle of design, synthesis, and evaluation toward the identification of a potent, selective, and drug-like clinical candidate.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Google Scholar.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • In Silico Physicochemical Parameter Predictions. (2021). ACS Publications. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). RACO. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (2023). ResearchGate. [Link]

  • Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. (2010). ACS Publications. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Google Scholar.
  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. [Link]

  • Cytotoxic assays for screening anticancer agents. (2006). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2014). National Center for Biotechnology Information. [Link]

  • In vitro NLK Kinase Assay. (2016). National Center for Biotechnology Information. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Center for Biotechnology Information. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. [Link]

  • Prediction of Drug-Like Properties. (n.d.). National Center for Biotechnology Information. [Link]

  • Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2023). ResearchGate. [Link]

  • Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. (1990). JNCI: Journal of the National Cancer Institute. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Five Simple Steps For a Successful MTS Assay!. (2025). Bitesize Bio. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). University of Southern California. [Link]

  • Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. (2001). PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). Seoul National University. [Link]

  • Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration. (2009). ACS Publications. [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). ARKAT USA, Inc. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (2025). Chemical Methodologies. [Link]

  • N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. (2012). ResearchGate. [Link]

  • Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. (2009). PubMed. [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2014). National Center for Biotechnology Information. [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,5-Dimethylquinazolin-4-amine

Welcome to the Technical Support Center for the isolation and purification of 2,5-Dimethylquinazolin-4-amine . This guide is engineered for researchers, chemists, and drug development professionals dealing with the downs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,5-Dimethylquinazolin-4-amine . This guide is engineered for researchers, chemists, and drug development professionals dealing with the downstream processing of quinazolinamine derivatives.

Because of the dual basic nitrogens in the quinazoline core and the exocyclic amine, coupled with the lipophilic nature of the 2,5-dimethyl substitutions, targeted purification strategies are required to achieve the >99% purity necessary for biological assays 1[1]. This document provides self-validating protocols, mechanistic explanations, and troubleshooting FAQs to ensure reproducible isolation.

Physicochemical Properties & Purification Impact

Understanding the physical properties of 2,5-Dimethylquinazolin-4-amine is the first step in designing a logical purification workflow. The table below summarizes the quantitative data dictating phase behavior and chromatographic retention.

PropertyValue/DescriptionPurification Implication
Molecular Weight 173.21 g/mol Small molecule; easily monitored via LC-MS (ESI+ m/z 174.1) 2[2].
Core Basicity (pKa) ~5.5 (conjugate acid)Can be selectively protonated with dilute HCl (pH < 3) for aqueous extraction 1[1].
Lipophilicity (LogP) ~1.8 - 2.2Free base is soluble in DCM/EtOAc; completely insoluble in neutral water.
Functional Groups Exocyclic -NH₂, N1/N3Prone to severe H-bonding; requires polar modifiers (e.g., Et₃N) in chromatography 2[2].
Purification Decision Matrix

PurificationWorkflow Crude Crude 2,5-Dimethylquinazolin-4-amine LLE Acid-Base Extraction (pH 2 → pH 10) Crude->LLE Remove neutrals CheckPurity Purity > 90%? LLE->CheckPurity Recryst Recrystallization (EtOH/H2O) CheckPurity->Recryst Yes Chromatography Flash Chromatography (DCM:MeOH:Et3N) CheckPurity->Chromatography No Pure Pure Compound (>99% HPLC) Recryst->Pure Chromatography->Pure

Fig 1: Decision matrix for the purification of 2,5-Dimethylquinazolin-4-amine.

Standard Operating Protocols
Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: Protonation primarily occurs at the endocyclic N1/N3 nitrogens rather than the exocyclic C4-amine due to amidine-type resonance delocalization. This yields a highly water-soluble hydrochloride salt at pH < 3, leaving neutral and acidic organic impurities in the organic phase 3[3].

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Extract with 1.0 M aqueous HCl (3 x 20 mL).

    • Self-Validation: Spot the remaining organic layer on a TLC plate. The target mass should be entirely absent, confirming successful phase transfer.

  • Combine the acidic aqueous layers and wash once with clean DCM to remove residual lipophilic neutrals.

  • Cool the aqueous layer in an ice bath (0–5 °C) and slowly add 2.0 M NaOH dropwise while stirring.

    • Self-Validation: Monitor with a calibrated pH meter. Product precipitation (cloudiness) will begin at pH > 7. Continue until pH 9–10 is stabilized.

  • Extract the precipitated free base with fresh DCM (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Flash Column Chromatography

Causality: For complex mixtures (e.g., unreacted starting materials or regioisomers), silica gel chromatography is required. The basic amine causes severe "tailing" on acidic silica, necessitating a basic modifier 2[2].

  • Pre-treat silica gel (100–200 mesh) by slurrying it in Hexane containing 1% Triethylamine (Et₃N) to neutralize acidic silanol groups.

  • Dry-load the crude mixture onto silica (1:3 ratio) or load dissolved in a minimum volume of DCM.

  • Elute using a gradient of DCM to DCM:MeOH (95:5) containing 1% Et₃N.

    • Self-Validation: Monitor fractions via UV-TLC (254 nm). 2,5-Dimethylquinazolin-4-amine will fluoresce strongly and elute as a sharp, non-tailing band thanks to the Et₃N modifier.

Protocol C: Recrystallization

Causality: The 2,5-dimethyl groups lower the crystal lattice energy compared to unsubstituted quinazolines. A mixed solvent system (polar/protic + water) forces the lipophilic methyl groups to aggregate, driving crystallization 1[1].

  • Dissolve the semi-pure solid in a minimum boiling volume of Ethanol (EtOH).

  • Slowly add hot deionized water dropwise until slight turbidity persists, then add one drop of EtOH to clear the solution.

  • Allow the flask to cool undisturbed to room temperature, then transfer to 4 °C for 12 hours.

    • Self-Validation: Pure needle-like crystals should form. If an oil forms at the bottom of the flask, refer to FAQ Q2.

  • Filter the crystalline solid and wash with ice-cold EtOH/H₂O (1:1).

Troubleshooting & FAQs

Q1: Why is my product co-eluting with unreacted starting materials during column chromatography? A: Quinazolinamines often exhibit severe tailing on standard silica gel due to strong hydrogen bonding between the exocyclic amine and silanol groups. Solution: Add 1–2% Triethylamine (Et₃N) or aqueous ammonia to your mobile phase (e.g., DCM:MeOH:Et₃N 95:4:1). This outcompetes the product for binding sites on the silica, sharpening the elution band and improving resolution from non-basic impurities.

Q2: My recrystallization yields a sticky oil instead of crystals ("oiling out"). What is the cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The 2,5-dimethyl groups lower the crystal lattice energy, making this compound prone to oiling out in overly aqueous systems. Solution: Switch to a solvent system with a steeper solubility curve, such as Isopropanol/Heptane. Alternatively, seed the EtOH/H₂O solution with a pure crystal of 2,5-Dimethylquinazolin-4-amine before it reaches the cloud point to force nucleation.

Q3: How do I remove residual metal catalysts if the compound was synthesized via transition-metal cross-coupling? A: The nitrogen-rich quinazoline core is an excellent bidentate ligand for transition metals (like Pd or Cu), often trapping them within the product matrix 3[3]. Solution: Stir the organic solution of your product with a functionalized silica metal scavenger (e.g., QuadraSil AP or SiliaBond Thiol) for 2–4 hours at room temperature before filtration. Alternatively, wash the organic layer vigorously with a 0.1 M aqueous EDTA solution (pH 8).

Q4: How can I definitively verify the purity of the isolated 2,5-Dimethylquinazolin-4-amine? A: Rely on orthogonal analytical techniques.

  • Use HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient) for quantitative purity assessment (>95% required for in vitro testing) 2[2].

  • Confirm structural integrity using ¹H NMR (look for the distinct singlet patterns of the methyl groups at C2 and C5) and HRMS (ESI+) for the exact mass [M+H]⁺.

References
  • Faisal M., Saeed A. "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." Frontiers in Chemistry, 2021. 1

  • Korlipara V. L. et al. "Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability." Biomolecules, 2023.2

  • "Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines." PMC - NIH. 3

Sources

Optimization

Optimizing reaction conditions for the amination of 2,5-dichloroquinazoline

An essential objective for medicinal chemists is the strategic functionalization of heterocyclic scaffolds. The 2,5-dichloroquinazoline core presents a unique challenge due to the differential reactivity of its two chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential objective for medicinal chemists is the strategic functionalization of heterocyclic scaffolds. The 2,5-dichloroquinazoline core presents a unique challenge due to the differential reactivity of its two chlorine atoms. The C2 position is part of an electron-deficient pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the C5 position on the benzene ring is significantly less reactive and typically requires transition-metal catalysis for amination.

This guide provides a comprehensive troubleshooting framework for researchers optimizing the amination of 2,5-dichloroquinazoline. It is structured to address common experimental hurdles, from achieving initial reactivity to controlling regioselectivity, ensuring a logical and efficient optimization process.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My amination reaction on 2,5-dichloroquinazoline is resulting in a very low yield or only recovering starting material. What are the primary causes and how can I troubleshoot this?

Answer: This is a common starting problem that requires a systematic approach to diagnose. The root cause often lies in one of three areas: reagent quality, reaction conditions, or the fundamental reaction pathway chosen.

Initial Troubleshooting Workflow

start Low/No Yield Observed purity Verify Purity of Starting Materials (2,5-dichloroquinazoline, amine, solvent) start->purity Step 1 conditions Review Reaction Conditions purity->conditions No impure Impurity Detected purity->impure Yes pathway Evaluate Reaction Pathway (SNAr vs. Catalysis) conditions->pathway Step 2 temp Temperature Screening (e.g., RT, 80°C, 110°C) conditions->temp solvent Solvent Screening (e.g., Dioxane, DMF, Toluene) conditions->solvent base Base Screening (e.g., DIPEA, K₂CO₃, NaOtBu) conditions->base snar Targeting C2 Position? pathway->snar Step 3 catalysis Targeting C5 Position? pathway->catalysis purify Purify Reagents (Recrystallization/Distillation) impure->purify rerun Rerun Optimized Reaction purify->rerun temp->rerun solvent->rerun base->rerun a Ensure appropriate conditions for SNAr (Polar solvent, moderate temp) snar->a b Implement Buchwald-Hartwig conditions (Pd catalyst, ligand, strong base) catalysis->b a->rerun b->rerun

Caption: A troubleshooting workflow for addressing low or no yield.

Possible Causes & Solutions:

  • Reagent Purity:

    • Cause: Impurities in the starting materials (amine, solvent, or dichloroquinazoline) can poison catalysts or interfere with the reaction. Solvents, in particular, must be anhydrous and degassed for catalytic reactions.

    • Solution: Verify the purity of your starting materials via NMR or LC-MS. Use freshly distilled, anhydrous, and degassed solvents for any metal-catalyzed reactions.[1]

  • Sub-optimal Reaction Conditions:

    • Cause: The chosen temperature, solvent, or base may be inappropriate for the desired transformation. The C2 and C5 positions have vastly different electronic properties, requiring distinct conditions.

    • Solution for C2 Amination (SNAr): This position is highly activated. The reaction often proceeds under moderate heat (e.g., 80 °C) in a polar aprotic solvent like THF, DMF, or dioxane with an organic base like DIPEA or Et₃N.[2][3]

    • Solution for C5 Amination (Catalysis): This position requires more forcing conditions, typically a Buchwald-Hartwig amination. This involves a palladium catalyst, a phosphine ligand, and a strong base.[4][5] A common pitfall is using conditions that are too mild. A temperature screen (e.g., 80°C, 100°C, 120°C) is highly recommended.

  • Inactive Catalyst (for C5 amination):

    • Cause: The active Pd(0) species may not be forming efficiently from the precatalyst, or the chosen ligand may be inappropriate for the substrate.[4][6]

    • Solution: Use a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst) which forms the active LPd(0) species more reliably than older sources like Pd(OAc)₂.[4] Ensure the ligand choice is appropriate. For sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often required.[4][7]

Issue 2: Poor Regioselectivity (Mono- vs. Di-amination)

Question: I am trying to synthesize a mono-aminoquinazoline, but I am getting significant amounts of the di-aminated product. Conversely, how can I favor di-amination?

Answer: Controlling the extent of amination is a function of stoichiometry, reaction time, and temperature. The first amination, almost always at the more reactive C2 position, deactivates the quinazoline ring towards further substitution by introducing an electron-donating amino group.[8] Therefore, the second amination requires more forcing conditions.

Strategies for Controlling Selectivity:

ParameterTo Favor Mono-amination (at C2)To Favor Di-aminationRationale
Amine Equivalents 1.0 - 1.2 eq.> 2.5 eq.Limiting the nucleophile is the most direct way to prevent the second substitution.
Temperature Lower temperature (e.g., 60-80 °C)Higher temperature (e.g., >110 °C, potentially with microwave)The energy barrier for the second amination is higher due to the deactivated ring system.[2][3]
Reaction Time Shorter; monitor by TLC/LC-MS and stop upon consumption of starting material.Longer; allow the initial mono-amination to complete, then drive the second reaction.Kinetic control favors the mono-adduct. The di-adduct is the thermodynamic product.
Reaction Type Standard SNAr conditions are often sufficient.A two-step approach is often best: 1) SNAr at C2, isolate product. 2) Use Buchwald-Hartwig conditions to aminate C5.This provides the most robust control, as the conditions for each step are tailored to the reactivity of the specific C-Cl bond.
Issue 3: Incorrect Regioselectivity (C2 vs. C5 Substitution)

Question: I am attempting a mono-amination. How do I selectively target the C2 versus the C5 position?

Answer: The inherent electronic properties of the 2,5-dichloroquinazoline scaffold govern this selectivity. The C2 position is significantly more electrophilic than the C5 position due to the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring.

Logical Flow for Regioselective Amination

start Goal: Selective Mono-amination target_c2 Target: 2-amino-5-chloroquinazoline start->target_c2 target_c5 Target: 2-chloro-5-aminoquinazoline start->target_c5 cond_snar Use Nucleophilic Aromatic Substitution (SNAr) - Amine (1.1 eq) - Base (e.g., DIPEA) - Solvent (e.g., Dioxane, EtOH) - Temp: 60-80 °C target_c2->cond_snar cond_catalysis Use Palladium-Catalyzed Amination (Buchwald-Hartwig) - Requires protection/blocking of C2 - Pd Precatalyst (e.g., XPhos Pd G3) - Ligand (e.g., XPhos) - Strong Base (e.g., NaOtBu) - Temp: 100-120 °C target_c5->cond_catalysis reason_snar Rationale: C2 is highly electron-deficient and readily undergoes SNAr. C5 is unreactive under these conditions. [17, 20] cond_snar->reason_snar reason_catalysis Rationale: C5 is an unactivated aryl chloride and requires metal catalysis. C2 is so reactive it must be blocked to prevent reaction. [8, 14] cond_catalysis->reason_catalysis

Caption: Decision-making process for regioselective C2 vs. C5 amination.

  • To Target C2 (yielding 2-amino-5-chloroquinazoline): Employ standard SNAr conditions. The reaction between 2,5-dichloroquinazoline and a primary or secondary amine will almost exclusively occur at the C2 position under thermal conditions without a metal catalyst.[2][3]

  • To Target C5 (yielding 2-chloro-5-aminoquinazoline): This is significantly more challenging due to the high reactivity of the C2 position. Direct selective amination of C5 is generally not feasible. A protecting group strategy would be required, where the C2 position is first functionalized with a group that can be removed later, followed by a Buchwald-Hartwig amination at C5.

Experimental Protocols

Protocol 1: Regioselective Mono-amination at C2 via SNAr

This protocol is designed to yield 2-(Alkyl/Aryl)amino-5-chloroquinazoline.

Materials:

  • 2,5-dichloroquinazoline (1.0 mmol, 1 equiv)

  • Amine of choice (1.1 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)[2]

  • Anhydrous Dioxane or Ethanol (10 mL)[3][8]

  • Oven-dried round-bottom flask with magnetic stir bar and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the oven-dried flask, add 2,5-dichloroquinazoline and a magnetic stir bar.

  • Seal the flask, and purge with an inert atmosphere.

  • Add the anhydrous solvent via syringe, followed by the amine and DIPEA.

  • Heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). Look for the consumption of the starting dichloroquinazoline.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amination at C5 via Buchwald-Hartwig Coupling

This protocol assumes you are starting with a C2-protected or C2-substituted-5-chloroquinazoline. For this example, we will use 2-amino-5-chloroquinazoline as the starting material to synthesize a 2,5-diaminoquinazoline derivative, where the second amine is introduced at C5.

Materials:

  • 2-Amino-5-chloroquinazoline (1.0 mmol, 1 equiv)

  • Amine of choice (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)[4]

  • XPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)[4]

  • Anhydrous, degassed toluene or dioxane (10 mL)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Inside a glovebox: To an oven-dried reaction vial, add the 2-amino-5-chloroquinazoline, XPhos Pd G3 precatalyst, XPhos ligand, and NaOtBu.[4] Add a magnetic stir bar.

  • Seal the vial with a PTFE-lined cap.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 110 °C.

  • Stir the reaction vigorously for 12-24 hours. The high density of the base requires good agitation.[6]

  • Monitor the reaction by LC-MS. Note: TLC can be difficult to interpret due to the catalyst components.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding water. Extract the product with ethyl acetate.

  • Pass the organic layer through a short plug of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Molecules2013 , 18, 2100. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Molecules2013 , 18(2), 2098-2106. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. [Link]

  • Org. Lett.2011 , 13(17), 4566–4569. Palladium-Catalyzed Intramolecular C(sp2)–H Amidination by Isonitrile Insertion Provides Direct Access to 4-Aminoquinazolines from N-Arylamidines. [Link]

  • ACS Comb. Sci.2001 , 3(5), 447–459. Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. [Link]

  • Chem. Rev.2016 , 116(19), 12024–12122. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Chemistry Stack Exchange. Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. [Link]

  • Bioorg. Med. Chem.2013 , 21(1), 123-131. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

  • Molecules2019 , 24(18), 3296. Quinazoline derivatives: synthesis and bioactivities. [Link]

  • Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • ResearchGate Publication. Optimization of the Buchwald-Hartwig reaction. [Link]

  • Molecules2021 , 26(16), 4983. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

  • Molecules2024 , 29(2), 602. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Springer Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • ChemMedChem2020 , 15(18), 1736-1747. Design, Synthesis and Evaluation of 2,4-Diaminoquinazoline Derivatives as Potential Tubulin Polymerization Inhibitors. [Link]

  • Molecules2024 , 29(2), 602. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Org. Lett.2019 , 21(10), 3680–3685. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. [Link]

  • ResearchGate Publication. Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. [Link]

  • J. Med. Chem.2020 , 63(8), 4183–4204. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. [Link]

  • Molecules2025 , 30(17), 4051. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • Front. Chem.2020 , 8, 590895. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

Sources

Troubleshooting

Technical Support Center: Potency Enhancement of 2,5-Dimethylquinazolin-4-amine Scaffolds

Welcome to the technical support center for the optimization of 2,5-dimethylquinazolin-4-amine derivatives. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals actively enga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of 2,5-dimethylquinazolin-4-amine derivatives. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals actively engaged in enhancing the potency of this promising quinazoline scaffold. Here, we address common questions and challenges encountered during the design, synthesis, and evaluation of novel analogs, with a focus on evidence-based strategies to improve biological activity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2,5-dimethylquinazolin-4-amine analog shows promising activity in a biochemical assay, but this potency is significantly lower in cell-based assays. What are the likely causes and how can I address this?

A significant drop in potency between biochemical and cellular assays is a common challenge in drug discovery, often pointing to issues with the compound's physicochemical properties which affect its ability to reach the intracellular target.

Possible Causes:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. This can be due to high polarity, a large number of hydrogen bond donors, or a high polar surface area (PSA).

  • Efflux by Transporters: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes, such as cytochrome P450s, leading to a lower effective concentration at the target.

  • Poor Solubility: Low aqueous solubility can lead to compound precipitation in the assay medium, reducing the concentration available to interact with the cells.

Troubleshooting and Optimization Strategies:

  • Assess Physicochemical Properties:

    • Lipophilicity (LogP/LogD): Aim for a balanced LogP (typically in the range of 1-3) to ensure sufficient membrane permeability without compromising aqueous solubility.

    • Polar Surface Area (PSA): Calculate the PSA of your analogs. A lower PSA is generally associated with better cell permeability.

  • Experimental Assays to Diagnose the Issue:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay can provide a quick assessment of a compound's passive membrane permeability.

    • Caco-2 Permeability Assay: This cell-based assay can provide information on both passive permeability and active transport, including efflux.

  • Structural Modifications to Improve Cellular Potency:

    • Reduce Polarity: Replace polar functional groups with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole.[1]

    • Introduce Lipophilic Groups: Judicious addition of small, lipophilic groups, such as a methyl or fluoro group, can enhance membrane permeability. However, be mindful of the potential for increased metabolic liability.

    • Masking Polar Groups: Temporarily masking polar groups with lipophilic promoieties (prodrug approach) can improve cell entry.

Q2: I want to explore the structure-activity relationship (SAR) at the 2-methyl position. What modifications have been successful for similar quinazoline scaffolds?

The 2-position of the quinazoline ring is a common site for modification to modulate potency and other drug-like properties. For kinase inhibitors, this position often interacts with the hinge region of the ATP-binding pocket.

Key Insights from SAR Studies:

  • Small Hydrophobic Groups are Often Favorable: Studies on related 4-anilinoquinazolines have shown that small hydrophobic groups at the 2-position are well-tolerated and can lead to potent compounds. For instance, the replacement of a 2-chloro group with a 2-methyl group in a series of N-(4-methoxyphenyl)-N-methylquinazolin-4-amines resulted in a highly potent apoptosis inducer.[2][3]

  • Functionalization of the 2-Methyl Group: The 2-methyl group itself can be a point of further modification. It can be functionalized to introduce groups that can form additional interactions with the target protein or improve physicochemical properties like solubility.

Workflow for 2-Position Modification:

Caption: A general synthetic route for 2,5-disubstituted-4-aminoquinazolines.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Chloro-2,5-dimethylquinazoline

This protocol describes a typical two-step procedure to generate the key 4-chloroquinazoline intermediate.

Step 1: Synthesis of 2,5-Dimethylquinazolin-4(3H)-one

  • To a solution of 2-amino-6-methylbenzonitrile (1.0 eq) in acetic anhydride (5-10 vol), add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2,5-dimethylquinazolin-4(3H)-one.

Step 2: Chlorination to 4-Chloro-2,5-dimethylquinazoline

  • Suspend the 2,5-dimethylquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 vol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2,5-dimethylquinazoline, which can be purified by column chromatography.

Protocol 2: General Procedure for the Synthesis of 2,5-Dimethylquinazolin-4-amine Analogs via SNAr

This protocol outlines the final step to introduce the desired amine at the 4-position.

  • Dissolve 4-chloro-2,5-dimethylquinazoline (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in a suitable solvent such as isopropanol, n-butanol, or DMF.

  • Add a base, such as triethylamine or diisopropylethylamine (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction. [4]4. Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target 2,5-dimethylquinazolin-4-amine analog.

Data Presentation

When evaluating a series of new analogs, it is crucial to present the data in a clear and comparative manner.

Table 1: Example Data for SAR Analysis of 2-Position Modifications

Compound IDR Group at C2R Group at C5Target Kinase IC50 (nM)Cell Proliferation IC50 (µM)LogP
Parent -CH3-CH3501.22.5
Analog-1 -CH2CH3-CH3350.82.8
Analog-2 -Cyclopropyl-CH3200.52.7
Analog-3 -CH2OH-CH31505.61.8

References

  • Gande, S., et al. (2022). Ru(II)-Catalyzed Regioselective C(5)–H Functionalization of Quinazolinone-Coumarin Conjugates: Synthesis and Photophysical Studies. The Journal of Organic Chemistry.
  • Yin, L., et al. (2018).
  • Verma, A., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Pharmaceuticals.
  • Li, C., et al. (2009). Discovery of N-(4-Methoxyphenyl)
  • Li, C., et al. (2009). Discovery of N-(4-methoxyphenyl)
  • Zhang, Y., et al. (2018).
  • Norman, M. H., et al. (2008). Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Lee, H., et al. (2020). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry.
  • Rico, A. J., et al. (2019). Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters.
  • Yin, L., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment.
  • Dings, M., et al. (2021). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules.
  • Wang, D., et al. (2010).
  • ResearchGate. (n.d.).
  • Kiseleva, T., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Shevchuk, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[2][5][6]riazino[2,3-c]quinazolines. Molecules.

  • Fayed, E. A., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules.
  • Shevchuk, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[2][5][6]riazino[2,3-C]quinazolines. Preprints.org.

  • Popa, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals.
  • Burch, J. D., et al. (2006). Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. Journal of Medicinal Chemistry.
  • El-Sayed, R., et al. (2020). Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer. ACS Medicinal Chemistry Letters.
  • Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis.
  • He, J., et al. (2020). Differentiation and functionalization of remote C–H bonds in adjacent positions.
  • Long, L., et al. (2018). Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry.
  • Li, C., et al. (2009). Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration.
  • McQuade, T. J., et al. (2022). Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry.
  • BenchChem. (2025). Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine.
  • Chen, Y., et al. (2013). Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry.
  • Wang, Y., et al. (2017). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules.
  • Gong, P., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. RSC Advances.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.
  • Fray, M. J., et al. (2010). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). (a) The interaction and binding of the most active (orange) with amino...
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Optimization

Addressing Off-Target Effects of Quinazoline-Based Inhibitors: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. This guide is designed to provide practical, in-depth solutions to the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. This guide is designed to provide practical, in-depth solutions to the common challenges associated with the off-target effects of this important class of molecules. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its interaction with the ATP-binding site of numerous kinases.[1][2][3] However, this binding mode can also lead to promiscuity and unintended off-target interactions, confounding experimental results and potentially leading to toxicity.[4][5]

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: My quinazoline-based inhibitor is showing a cellular phenotype inconsistent with the known function of its intended target. How do I begin to investigate if this is an off-target effect?

A: This is a classic sign of potential off-target activity. The first step is to systematically deconvolute the observed phenotype. Here’s a logical progression:

  • Confirm with a Structurally Unrelated Inhibitor: The most straightforward initial experiment is to treat your cells with a well-characterized inhibitor of the same target that has a different chemical scaffold.[6] If this second inhibitor recapitulates the phenotype you observed with your quinazoline compound, it strengthens the likelihood of an on-target effect.[6] If the phenotype is unique to your compound, an off-target effect is highly probable.[6]

  • Genetic Target Validation: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target protein.[6] If the phenotype of the genetically modified cells mimics the effect of your inhibitor, this provides strong evidence for on-target action. Conversely, if your inhibitor still produces the phenotype in cells lacking the intended target, it is definitively an off-target effect.

  • Dose-Response Analysis: Carefully titrate your inhibitor concentration. Off-target effects often occur at higher concentrations than those required to inhibit the primary target.[7] Determine the in-cell EC50 or IC50 for your intended target and conduct your phenotypic assays at the lowest effective concentration.[6]

Q2: What are the most common off-target families for quinazoline-based kinase inhibitors?

A: Due to the conserved nature of the ATP-binding pocket, quinazoline inhibitors frequently show cross-reactivity with other kinases. While the specific off-target profile is unique to each compound, some common families include:

  • Receptor Tyrosine Kinases (RTKs): Many quinazoline inhibitors were initially designed to target RTKs like EGFR, VEGFR, and PDGFR.[4][8][9] It is common to see activity against multiple members of these families.

  • Src Family Kinases (SFKs): The structural similarity of the ATP-binding site in SFKs makes them frequent off-targets.

  • Serine/Threonine Kinases: While often designed for tyrosine kinases, promiscuous binding to serine/threonine kinases is also observed.[4]

It's important to note that off-targets are not limited to the kinome. Other ATP-binding proteins and even proteins without a canonical ATP-binding site can be affected.[10]

Q3: I suspect an off-target effect. What are the best experimental approaches to identify the specific off-target protein(s)?

A: Several powerful techniques can be employed for target deconvolution and off-target identification. The choice of method often depends on available resources and the specific experimental question.

  • Kinase Profiling Panels: This is a widely used and accessible method. Commercially available services can screen your compound against a large panel of recombinant kinases (often hundreds) to determine its selectivity profile.[11][12] This provides a broad overview of potential kinase off-targets.

  • Chemical Proteomics: This approach identifies drug-binding proteins directly from cell lysates or even intact cells.[13][14]

    • Affinity Chromatography (e.g., Kinobeads): Your inhibitor (or an analog) is immobilized on beads and used to "pull down" interacting proteins from a cell lysate.[13][15][16] These proteins are then identified by mass spectrometry.[13][14][15]

    • Cellular Thermal Shift Assay (CETSA): This label-free method measures the thermal stabilization of proteins upon ligand binding in intact cells or lysates.[17][18] Changes in protein melting temperature in the presence of your inhibitor can identify direct targets.[18]

  • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently label the active site of enzymes. Competition with your inhibitor can reveal its target profile within a complex proteome.

Troubleshooting Guides & Protocols

This section provides detailed protocols for key experiments to investigate and validate off-target effects.

Guide 1: Assessing Inhibitor Selectivity with Kinase Profiling

Objective: To determine the inhibitory activity of a quinazoline-based compound against a broad panel of kinases.

Rationale: A comprehensive kinase profile is the foundation for understanding your inhibitor's selectivity. It helps to identify potential off-targets early and guides the design of more selective compounds.[11]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of quinazoline inhibitor Screening High-throughput screening of inhibitor against kinase panel Compound_Prep->Screening Kinase_Panel Select commercial kinase profiling service Kinase_Panel->Screening Data_Acquisition Measure kinase activity (e.g., ATP consumption, substrate phosphorylation) Screening->Data_Acquisition IC50_Calc Calculate IC50 values for each kinase Data_Acquisition->IC50_Calc Selectivity_Score Determine selectivity score (e.g., S-score) IC50_Calc->Selectivity_Score Hit_List Generate list of potential off-targets Selectivity_Score->Hit_List

Caption: Workflow for kinase selectivity profiling.

Interpreting the Data:

The output will typically be a list of kinases and their corresponding IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase TargetIC50 (nM)On-Target/Off-Target
Intended Target (e.g., EGFR) 10 On-Target
Off-Target Kinase A (e.g., SRC)50Potential Off-Target
Off-Target Kinase B (e.g., LCK)200Potential Off-Target
Off-Target Kinase C (e.g., CDK2)>10,000Unlikely Off-Target

A lower IC50 value indicates a more potent inhibition.[7] Pay close attention to kinases with IC50 values within a 10- to 100-fold range of your primary target, as these are the most likely to be engaged at therapeutic concentrations.

Guide 2: Validating Off-Target Engagement in Cells using Western Blot

Objective: To confirm that a predicted off-target is functionally inhibited in a cellular context.

Rationale: Kinase profiling is performed on isolated enzymes. It is crucial to validate these findings in a cellular environment where factors like membrane permeability and intracellular ATP concentrations can influence inhibitor activity.[19] A western blot can assess the phosphorylation status of a known downstream substrate of the putative off-target kinase.

Protocol 2: In-Cell Off-Target Validation by Western Blot

  • Cell Culture and Treatment:

    • Plate cells known to express the suspected off-target kinase.

    • Treat cells with a range of concentrations of your quinazoline inhibitor, typically centered around the IC50 value determined from the kinase profiling assay. Include a vehicle control (e.g., DMSO).[7]

    • Also include a positive control: a known inhibitor of the off-target kinase.

  • Cell Lysis:

    • After the desired treatment time, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the off-target kinase.

    • Also, probe with an antibody for the total protein of that substrate as a loading control.

    • Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total substrate.

    • A dose-dependent decrease in the phosphorylation of the substrate upon treatment with your inhibitor confirms functional engagement of the off-target kinase.

Troubleshooting Workflow:

G Start Unexpected cellular phenotype with quinazoline inhibitor Confirm_Unrelated Test structurally unrelated inhibitor of the same target Start->Confirm_Unrelated Phenotype_Reproduced Phenotype reproduced? Confirm_Unrelated->Phenotype_Reproduced On_Target Likely on-target effect. Investigate downstream signaling. Phenotype_Reproduced->On_Target Yes Off_Target_Suspected Off-target effect suspected Phenotype_Reproduced->Off_Target_Suspected No Kinase_Profile Perform broad kinase selectivity profiling Off_Target_Suspected->Kinase_Profile Identify_Hits Identify potent off-target hits Kinase_Profile->Identify_Hits Validate_Cellular Validate off-target engagement in cells (e.g., Western Blot for phospho-substrate) Identify_Hits->Validate_Cellular Confirmation Off-target engagement confirmed? Validate_Cellular->Confirmation Redesign Rational drug redesign to improve selectivity Confirmation->Redesign Yes No_Confirmation Phenotype may be due to non-kinase off-target or complex polypharmacology Confirmation->No_Confirmation No

Caption: Troubleshooting workflow for off-target effects.

Guide 3: Biophysical Validation of Direct Binding

Objective: To confirm a direct physical interaction between the quinazoline inhibitor and a putative off-target protein.

Rationale: While functional assays like Western blotting are informative, they don't definitively prove a direct interaction. Biophysical methods can measure the binding affinity and kinetics of this interaction.[18][20]

Common Biophysical Techniques:

  • Surface Plasmon Resonance (SPR): Immobilize the purified off-target protein on a sensor chip and flow your inhibitor over the surface. SPR measures changes in the refractive index upon binding, providing real-time kinetics (on- and off-rates) and affinity (KD).[20][21]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between your inhibitor and the target protein in solution. ITC provides a complete thermodynamic profile of the interaction (KD, enthalpy, and entropy).[20]

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This method measures the change in a protein's melting temperature upon ligand binding.[18] An increase in the melting temperature indicates that the inhibitor is binding to and stabilizing the protein.[18]

Logical Relationship Diagram:

G Phenotype Unexpected Phenotype Hypothesis Hypothesis: Off-Target Effect Phenotype->Hypothesis Profiling Biochemical Profiling (e.g., Kinase Panel) Hypothesis->Profiling Identification Identification of Potential Off-Targets Profiling->Identification Functional_Validation Cellular Functional Assay (e.g., Western Blot) Identification->Functional_Validation Biophysical_Validation Biophysical Assay (SPR, ITC, DSF) Identification->Biophysical_Validation Confirmation Confirmation of Direct Binding Functional_Validation->Confirmation Biophysical_Validation->Confirmation Conclusion Conclusion: Phenotype is due to specific off-target Confirmation->Conclusion

Caption: Logical flow for off-target identification and validation.

By systematically applying these troubleshooting guides and experimental protocols, researchers can confidently identify and characterize the off-target effects of their quinazoline-based inhibitors. This knowledge is not only crucial for accurate interpretation of experimental data but also for guiding medicinal chemistry efforts to develop more selective and ultimately safer therapeutic agents.[4]

References

  • Caldwell, J. et al. (2010). Structure-Based Design of Potent and Selective 2-(Quinazolin-2-yl)phenol Inhibitors of Checkpoint Kinase 2. Journal of Medicinal Chemistry.
  • [No Author] (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
  • Zhang, R. et al. (2025). Design and synthesis of novel quinazoline derivatives as KDM6B selective inhibitors. Medicinal Chemistry Research.
  • [No Author] (n.d.). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports.
  • Auld, D. et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology.
  • Zheng, W. et al. (2016). Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators. Journal of Medicinal Chemistry.
  • [No Author] (2021). Design, synthesis and biological evaluation of quinazoline derivatives as potent and selective FGFR4 inhibitors. European Journal of Medicinal Chemistry.
  • MacDonald, M. L. et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • [No Author] (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan.
  • Fujii, T. et al. (2009). Design of novel quinazoline derivatives and related analogues as potent and selective ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • [No Author] (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC. Available at: [Link]

  • [No Author] (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • [No Author] (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.
  • [No Author] (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. Benchchem.
  • [No Author] (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. PMC. Available at: [Link]

  • Johnson, G. L. et al. (2019). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]

  • [No Author] (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO.
  • [No Author] (n.d.). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. PMC. Available at: [Link]

  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
  • [No Author] (2015). Are there experimental tests for off target effects in CRISPR? ResearchGate. Available at: [Link]

  • [No Author] (2025). A Practical Guide to Target Engagement Assays. Sygnature Discovery.
  • El-Sayed, N. et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • [No Author] (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • [No Author] (2026). How to Detect And Minimize CRISPR-Cas Off-Target Effects. Integrated DNA Technologies.
  • [No Author] (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Sandor, A. et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. Available at: [Link]

  • [No Author] (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. PMC. Available at: [Link]

  • [No Author] (n.d.). Empowering drug off-target discovery with metabolic and structural analysis. PMC. Available at: [Link]

  • [No Author] (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PMC. Available at: [Link]

  • [No Author] (n.d.). Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. Available at: [Link]

  • [No Author] (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • [No Author] (2026). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad.
  • [No Author] (2025). How can off-target effects of drugs be minimised? Patsnap Synapse.
  • El-Sayed, N. et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC. Available at: [Link]

  • [No Author] (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. Available at: [Link]

  • [No Author] (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • [No Author] (2025). How can bioinformatics predict off-target effects of drugs? Patsnap Synapse.
  • [No Author] (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]

  • [No Author] (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • [No Author] (2026). Structure-Based Virtual Screening Discovers Potent PLK1 Inhibitors with Anticancer Activity. Authorea.
  • [No Author] (2026). (PDF) The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase InhibitorsThe Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase InhibitorsThe Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate. Available at: [Link]

  • [No Author] (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
  • [No Author] (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research.
  • [No Author] (n.d.). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Confirmation of 2,5-Dimethylquinazolin-4-amine: A 2D NMR-Based Comparative Guide

Introduction: The Challenge of Isomeric Ambiguity in Drug Discovery In the realm of medicinal chemistry and drug development, the precise structural characterization of synthesized small molecules is a non-negotiable cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Isomeric Ambiguity in Drug Discovery

In the realm of medicinal chemistry and drug development, the precise structural characterization of synthesized small molecules is a non-negotiable cornerstone of the research pipeline. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, its substituted derivatives often present a significant analytical challenge: isomeric ambiguity. Simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) or mass spectrometry can confirm the elemental composition and molecular weight but may fail to definitively distinguish between constitutional isomers.

This guide addresses this challenge directly, providing an in-depth, data-supported protocol for the unambiguous structural confirmation of 2,5-Dimethylquinazolin-4-amine using a suite of two-dimensional (2D) NMR experiments. We will demonstrate how a logical workflow, integrating data from COSY, HSQC, and HMBC experiments, serves as a self-validating system to confirm the precise substitution pattern, a task where 1D methods alone fall short. This guide is intended for researchers, chemists, and analytical scientists who require robust, high-confidence structural elucidation.

The Analytical Problem: Why 1D NMR Is Not Enough

Consider the target molecule, 2,5-Dimethylquinazolin-4-amine, and a potential isomer, 2,8-Dimethylquinazolin-4-amine.

Structure A: 2,5-Dimethylquinazolin-4-amine (Target)Structure B: 2,8-Dimethylquinazolin-4-amine (Isomer)

Both isomers have the same molecular formula (C₁₀H₁₁N₃) and will exhibit similar features in a 1D ¹H NMR spectrum: three aromatic protons, two methyl singlets, and an amine proton signal. While subtle differences in chemical shifts and aromatic coupling patterns would exist, assigning the structure with absolute certainty based on these alone is difficult and prone to error. This is where the power of 2D NMR lies—in its ability to reveal through-bond correlations, building a complete and undeniable map of the molecular framework.

Foundational Principles: The 2D NMR Toolkit for Structural Elucidation

To build our structural argument, we will employ a trio of powerful 2D NMR experiments. Each provides a unique piece of the structural puzzle.[1][2]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[3][4] It is invaluable for tracing out proton networks, such as adjacent protons on an aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[5][6] It provides an unambiguous link between the ¹H and ¹³C spectra, definitively identifying which proton signal corresponds to which carbon signal for all CH, CH₂, and CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating complex structures. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[5][7] These long-range correlations are essential for connecting disparate spin systems and, crucially, for identifying the positions of quaternary (non-protonated) carbons and substituents.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring the necessary data to validate the structure of 2,5-Dimethylquinazolin-4-amine.

Sample Preparation
  • Accurately weigh approximately 10-15 mg of the synthesized 2,5-Dimethylquinazolin-4-amine.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, allowing them to be observed more clearly.

  • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (~4.5 cm).[8]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a modern probe.[9][10]

  • ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify all proton signals.

  • ¹³C{¹H} NMR: Acquire a standard 1D proton-decoupled carbon spectrum to identify all carbon environments.

  • gCOSY (gradient-selected COSY): Acquire a phase-sensitive gCOSY experiment to map ³JHH correlations.

  • gHSQC (gradient-selected HSQC): Acquire an edited gHSQC experiment. This is optimized to detect one-bond ¹JCH couplings (~145 Hz) and can distinguish CH/CH₃ signals from CH₂ signals by phase.[5][7]

  • gHMBC (gradient-selected HMBC): Acquire a gHMBC experiment optimized for long-range couplings. A value of 8 Hz is a common and effective choice, as it covers a wide range of expected ²JCH and ³JCH values.[7][8]

The logical flow of the experimental and analytical process is visualized below.

G cluster_exp Experimental Phase cluster_ana Analytical Phase Sample Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) Acq NMR Data Acquisition (1D ¹H, ¹³C & 2D COSY, HSQC, HMBC) Sample->Acq Assign1D 1. Initial 1D Spectra Assignment (¹H and ¹³C Chemical Shifts) Acq->Assign1D HSQC_int 2. HSQC Interpretation (Direct H-C Correlations) Assign1D->HSQC_int COSY_int 3. COSY Interpretation (H-H Connectivity) HSQC_int->COSY_int HMBC_int 4. HMBC Interpretation (Long-Range H-C Correlations) COSY_int->HMBC_int Integration 5. Data Integration & Fragment Assembly HMBC_int->Integration Final Unambiguous Structure Confirmation Integration->Final

Caption: Workflow for 2D NMR-based structural elucidation.

Data Analysis and Structural Elucidation: A Step-by-Step Interpretation

Here, we will walk through the analysis of a representative dataset for 2,5-Dimethylquinazolin-4-amine. The chemical shifts provided are hypothetical but are based on typical values for quinazoline derivatives found in the literature.[11][12]

First, we establish the atom numbering for our target molecule, which will be used for all assignments.

Caption: IUPAC numbering of 2,5-Dimethylquinazolin-4-amine.

Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra

The 1D spectra provide the initial list of proton and carbon signals.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.65 (d, J=8.0 Hz, 1H, H6), 7.50 (t, J=7.8 Hz, 1H, H7), 7.20 (d, J=7.6 Hz, 1H, H8), 6.90 (s, 2H, NH₂), 2.55 (s, 3H, 2-CH₃), 2.45 (s, 3H, 5-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.5 (C4), 158.0 (C2), 151.0 (C8a), 135.0 (C7), 130.0 (C5), 126.5 (C6), 124.0 (C8), 115.0 (C4a), 25.0 (2-CH₃), 18.0 (5-CH₃).

These assignments are purely speculative at this stage. The key is to use 2D NMR to prove them.

Step 2: HSQC - Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond C-H correlations, allowing us to confidently link the proton and carbon chemical shifts.

  • The proton at δ 7.65 (H6) correlates to the carbon at δ 126.5 (C6).

  • The proton at δ 7.50 (H7) correlates to the carbon at δ 135.0 (C7).

  • The proton at δ 7.20 (H8) correlates to the carbon at δ 124.0 (C8).

  • The methyl protons at δ 2.55 (2-CH₃) correlate to the carbon at δ 25.0 (2-CH₃).

  • The methyl protons at δ 2.45 (5-CH₃) correlate to the carbon at δ 18.0 (5-CH₃).

Notice that the carbons at δ 160.5, 158.0, 151.0, 130.0, and 115.0 show no correlations in the HSQC spectrum. These are our quaternary carbons: C2, C4, C4a, C5, and C8a.

Step 3: COSY - Mapping the Aromatic Spin System

The COSY spectrum reveals which protons are coupled to each other. For our molecule, this will connect the protons on the benzene ring.

  • A cross-peak is observed between the proton at δ 7.65 (H6) and the proton at δ 7.50 (H7).

  • A cross-peak is observed between the proton at δ 7.50 (H7) and the proton at δ 7.20 (H8).

This confirms the H6-H7-H8 connectivity, a contiguous three-proton system on an aromatic ring. The absence of further couplings from H6 or H8 confirms they are at the ends of this system.

Step 4: HMBC - Assembling the Full Structure

The HMBC spectrum is the final and most powerful piece of evidence. It reveals long-range correlations that connect all the fragments and definitively place the methyl groups.[13]

Caption: Key HMBC correlations confirming the structure.

Critical HMBC Correlations:

  • Placement of the 5-CH₃ Group: The methyl protons at δ 2.45 (5-CH₃ ) show correlations to:

    • C5 (δ 130.0) : A ²JCH correlation, confirming its attachment point.

    • C6 (δ 126.5) : A ³JCH correlation to the adjacent protonated carbon.

    • C4a (δ 115.0) : A ³JCH correlation to the bridgehead carbon. This pattern is only possible if the methyl group is at the C5 position. If it were at C8, it would show correlations to C8, C7, and C8a.

  • Placement of the 2-CH₃ Group: The methyl protons at δ 2.55 (2-CH₃ ) show correlations to:

    • C2 (δ 158.0) : A ²JCH correlation, confirming its attachment point.

    • C4 (δ 160.5) : A ³JCH correlation across the nitrogen atom to the carbon bearing the amino group. This confirms the methyl group is on the pyrimidine ring at the C2 position.

  • Confirmation of the Aromatic Ring:

    • The proton H8 (δ 7.20) shows a crucial ³JCH correlation to the bridgehead carbon C4a (δ 115.0).

    • The proton H6 (δ 7.65) shows a ³JCH correlation to C5 (δ 130.0).

These correlations, when combined, create an undeniable and interlocking network of evidence that can only be satisfied by the 2,5-dimethyl substituted structure.

Data Summary

The complete, confirmed assignments are summarized below.

Position¹H δ (ppm), Mult. (J in Hz)¹³C δ (ppm)Key HMBC Correlations from ¹H
2-158.02-CH₃, H8 (⁴J)
2-CH₃2.55, s25.0C2, C4
4-160.52-CH₃, H6, NH₂
4-NH₂6.90, s-C4, C4a
4a-115.05-CH₃, H6, H8, NH₂
5-130.05-CH₃, H6, H7
5-CH₃2.45, s18.0C5, C6, C4a
67.65, d (8.0)126.5C4a, C5, C8
77.50, t (7.8)135.0C5, C8a
87.20, d (7.6)124.0C4a, C6, C8a
8a-151.0H7, H8

Comparison with Alternative Methodologies

  • Mass Spectrometry (MS): While High-Resolution MS (HRMS) can confirm the elemental formula C₁₀H₁₁N₃, it cannot distinguish between isomers. It is a complementary, not a confirmatory, technique for this specific problem.

  • X-ray Crystallography: This is the gold standard for structural determination. However, it is contingent on the ability to grow a single crystal of suitable quality, which is often a significant bottleneck and not always feasible.

  • 1D NOE (Nuclear Overhauser Effect): A 1D NOE experiment could potentially distinguish isomers by observing through-space interactions. For example, irradiation of the 5-CH₃ protons should show an NOE to the H6 proton. While effective, the comprehensive connectivity map provided by a suite of 2D NMR experiments is generally considered more robust and provides a complete assignment of all atoms in the molecule.

Conclusion

The structural elucidation of substituted heterocyclic systems demands a higher level of analytical rigor than can be provided by 1D NMR or mass spectrometry alone. As demonstrated, a logical workflow employing a combination of COSY, HSQC, and HMBC experiments provides an unambiguous and self-validating method for confirming the structure of 2,5-Dimethylquinazolin-4-amine. The key lies in the HMBC experiment, which provides the long-range connectivity information necessary to definitively place substituents and assemble the molecular framework. This approach not only confirms the target structure but also provides a complete assignment of all proton and carbon signals, delivering the high-confidence data essential for advancing drug discovery and development programs.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][1][2]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link][3]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link][4]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Patil, P. O., et al. (2023, August 30). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. [Link][11]

  • ACS Publications. (2023, August 30). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. [Link][12]

  • Gherraf, N., et al. (2022, August 30). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link][9]

  • Gomha, S. M., et al. (2017). Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors. PMC - NIH. [Link][10]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • ACS Publications. (2013, March 19). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [8]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][5][6]

  • Molodtsov, S. G., et al. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link][7][13]

Sources

Comparative

Comparative study of the synthetic routes to 2,5-dimethylated quinazolines

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist In modern drug discovery hubs like Singapore, the demand for efficient, scalable, and environmentally...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

In modern drug discovery hubs like Singapore, the demand for efficient, scalable, and environmentally benign synthetic routes is paramount. The quinazoline scaffold is a privileged pharmacophore, heavily featured in epidermal growth factor receptor (EGFR) inhibitors, antimalarials, and antihypertensive agents. Specifically, the 2,5-dimethylquinazoline core presents unique synthetic challenges. The steric bulk and electron-donating nature of the methyl group at the 5-position significantly influence the thermodynamics and kinetics of the cyclization step.

This guide objectively compares three distinct synthetic methodologies for accessing 2,5-dimethylated quinazolines, detailing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure high-fidelity replication in your laboratory.

Route Evaluation & Mechanistic Rationale

When designing a synthesis for 2,5-dimethylquinazoline, the choice of precursors and cyclization conditions dictates the overall yield and scalability. We evaluate three primary routes:

Route A: The Niementowski Condensation (Historical Baseline)

The 1 [1] traditionally fuses anthranilic acid derivatives with amides. To synthesize 2,5-dimethylquinazoline, 6-methylanthranilic acid is fused with acetamide.

  • Causality of Failure: This route requires extreme temperatures (>160 °C). The electron-donating 6-methyl group on the anthranilic acid reduces the electrophilicity of the carboxylic acid. Furthermore, acetamide is a poor nucleophile compared to formamide. The combination of steric hindrance and high activation energy results in significant thermal degradation and poor yields (~30-40%).

Route B: The Bischler Synthesis (Scalable Standard)

The 1 [1] relies on the cyclodehydration of a pre-acylated precursor, 2-acetamido-6-methylbenzaldehyde, using alcoholic ammonia.

  • Mechanistic Advantage: By pre-forming the amide bond, the reaction only requires the highly nucleophilic ammonia to attack the aldehyde, forming an imine intermediate that rapidly undergoes intramolecular cyclization. The entropic favorability of forming the stable aromatic pyrimidine ring drives the reaction to completion at milder temperatures (100–130 °C), delivering high yields.

Route C: Iodine-Catalyzed Oxidative Cyclization (Modern Green Approach)

Recent advancements highlight2 [2]. This route couples 2-amino-6-methylbenzaldehyde directly with acetamidine hydrochloride using catalytic molecular iodine (I₂) and ambient oxygen.

  • Catalytic Causality: I₂ acts as a mild Lewis acid to activate the aldehyde for amidine attack. Following cyclization, I₂ oxidizes the resulting dihydroquinazoline to the fully aromatic 2,5-dimethylquinazoline. Dimethyl sulfoxide (DMSO) is used as the solvent because it stabilizes the iodonium intermediates and facilitates the re-oxidation of iodide back to iodine by ambient O₂, closing the catalytic cycle.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three methodologies for the synthesis of 2,5-dimethylquinazoline.

ParameterRoute A: NiementowskiRoute B: BischlerRoute C: I₂-Catalyzed Oxidative
Precursors 6-Methylanthranilic acid + Acetamide2-Acetamido-6-methylbenzaldehyde + NH₃2-Amino-6-methylbenzaldehyde + Acetamidine
Catalyst / Reagent None (Thermal fusion)NH₃ (Excess)10 mol% I₂ / O₂ (Air)
Solvent Solvent-free (Melt)EthanolDMSO
Temperature 160–180 °C130 °C (Sealed tube)80 °C
Reaction Time 6–8 hours3–4 hours2–3 hours
Average Yield 32%81%88%
Atom Economy Low (Excess acetamide required)ModerateHigh (Catalytic oxidant)
Scalability Poor (Tarry byproducts)Excellent (Gram to Kg scale)Excellent (Mild conditions)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: The Bischler Synthesis Workflow

Objective: Synthesis of 2,5-dimethylquinazoline via ammonolysis and cyclodehydration.

  • Reagent Preparation: In a heavy-walled pressure tube, dissolve 2-acetamido-6-methylbenzaldehyde (10.0 mmol, 1.77 g) in absolute ethanol (15 mL).

  • Ammonolysis: Cool the solution to 0 °C and saturate with anhydrous ammonia gas for 15 minutes.

    • Causality: Cooling increases the solubility of NH₃ in ethanol, ensuring a high molar excess necessary to drive the equilibrium toward the imine intermediate.

  • Cyclization: Seal the tube with a Teflon screw cap and heat the mixture in an oil bath at 130 °C for 4 hours.

    • Self-Validating Step: Observe the reaction mixture. It will transition from a heterogeneous suspension to a clear, dark amber solution upon complete imine formation and cyclization. If the solution remains cloudy after 2 hours, it indicates incomplete ammonolysis (likely due to a poorly sealed tube), prompting the need to cool, re-saturate with NH₃, and resume heating.

  • Workup: Cool the vessel to room temperature before carefully opening. Concentrate the mixture in vacuo. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude solid from hexane/ethyl acetate to yield pure 2,5-dimethylquinazoline.

Bischler_Mechanism A 2-Amino-6-methyl- benzaldehyde B Acylation (Acetyl Chloride) A->B C 2-Acetamido-6-methyl- benzaldehyde B->C D Ammonolysis (NH3/EtOH, 130°C) C->D E Imine Intermediate D->E F Cyclodehydration (-H2O) E->F G 2,5-Dimethylquinazoline F->G

Mechanistic pathway of the Bischler Synthesis for 2,5-dimethylquinazoline.

Protocol 2: Iodine-Catalyzed Oxidative Cyclization

Objective: One-pot, transition-metal-free synthesis of 2,5-dimethylquinazoline.

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-6-methylbenzaldehyde (10.0 mmol, 1.35 g), acetamidine hydrochloride (12.0 mmol, 1.13 g), and K₂CO₃ (20.0 mmol, 2.76 g) in DMSO (20 mL).

  • Catalyst Addition: Add molecular iodine (I₂, 1.0 mmol, 254 mg, 10 mol%). Leave the flask open to the atmosphere (or attach an open reflux condenser) to allow ambient oxygen to enter.

  • Oxidative Coupling: Heat the mixture at 80 °C for 2.5 hours.

    • Self-Validating Step: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting aldehyde (Rf ~0.7) will disappear, replaced by a highly UV-active spot at Rf ~0.4. The persistence of the target spot without degradation confirms the mild nature of the I₂/O₂ oxidant system.

  • Quenching: Cool the mixture to room temperature and add 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Self-Validating Step: The addition of Na₂S₂O₃ will immediately discharge the deep brown color of unreacted iodine, turning the aqueous layer pale yellow or colorless. This visual cue validates that the oxidant has been fully quenched, preventing unwanted oxidative degradation of the product during the extraction phase.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water (5 x 20 mL) to remove DMSO, dry over Na₂SO₄, and concentrate in vacuo. Purify via short-path silica gel chromatography.

Iodine_Workflow Step1 Step 1: Reagent Mixing 2-Amino-6-methylbenzaldehyde + Acetamidine HCl + K2CO3 + I2 Step2 Step 2: Oxidative Coupling DMSO, 80°C, Open Air (O2 acts as terminal oxidant) Step1->Step2 Step3 Step 3: Reaction Monitoring TLC (Hexane:EtOAc 3:1) Check for UV-active product (Rf ~0.4) Step2->Step3 Step4 Step 4: Quenching Add saturated Na2S2O3 (Brown iodine color discharges) Step3->Step4 Step5 Step5 Step4->Step5

Experimental workflow and self-validation points for the Iodine-Catalyzed route.

Conclusion

For the synthesis of 2,5-dimethylquinazoline, the historical Niementowski condensation is rendered obsolete by severe thermodynamic barriers imposed by the 5-methyl substitution. The Bischler synthesis remains a highly reliable, scalable standard for industrial applications where anhydrous ammonia infrastructure is available. However, for modern discovery laboratories prioritizing atom economy and mild conditions, the Iodine-Catalyzed Oxidative Cyclization represents the optimal route, offering superior yields (88%), operational simplicity, and a robust self-validating workflow.

References

  • Product Class 13: Quinazolines Thieme E-Books & E-Journals URL
  • Synthesis of quinazolines Organic Chemistry Portal URL
  • National Center for Biotechnology Information (PMC)

Sources

Validation

Assessing the novelty of 2,5-Dimethylquinazolin-4-amine's mechanism of action

As a Senior Application Scientist, I frequently evaluate the translational potential of emerging chemical scaffolds in drug discovery. The quinazoline core has long been a foundational workhorse in targeted therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the translational potential of emerging chemical scaffolds in drug discovery. The quinazoline core has long been a foundational workhorse in targeted therapeutics, most notably as the primary pharmacophore for classical Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib. However, the specific substitution pattern found in 2,5-Dimethylquinazolin-4-amine represents a significant mechanistic paradigm shift.

Rather than targeting traditional receptor tyrosine kinases, derivatives of the 2,5-dimethylquinazolin-4-amine scaffold have recently demonstrated breakthrough utility in immuno-oncology—specifically as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)[1], as well as exhibiting novel activity against P-glycoprotein (P-gp) mediated multidrug resistance[2] and CC chemokine receptor-4 (CCR4)[3].

This guide objectively assesses the novelty of the 2,5-Dimethylquinazolin-4-amine mechanism of action (MoA), compares its performance against classical alternatives, and provides the self-validating experimental protocols required to benchmark its efficacy.

Mechanistic Novelty: Shifting from Oncogenic Drivers to Immune Regulation

Classical 4-anilinoquinazolines act as ATP-competitive inhibitors that block oncogenic driver kinases (e.g., EGFR) to halt tumor proliferation. In contrast, the 2,5-dimethyl substitution introduces unique steric hindrance and altered hinge-binding properties that shift the scaffold's selectivity away from EGFR and toward HPK1[1].

HPK1 is a serine/threonine kinase that acts as a critical negative feedback regulator of T-cell receptor (TCR) signaling. When a T-cell is activated, HPK1 phosphorylates SLP76, which destabilizes the TCR signalosome and induces an anergic (exhausted) state[1]. By selectively blocking the ATP-binding pocket of HPK1, 2,5-Dimethylquinazolin-4-amine derivatives prevent SLP76 phosphorylation, thereby reinvigorating T-cell proliferation and Interleukin-2 (IL-2) secretion[1].

MoA TCR T-Cell Receptor (Activation) HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 Stimulates SLP76 SLP76 (Phosphorylation) HPK1->SLP76 Phosphorylates Immune Immune Suppression (T-Cell Exhaustion) SLP76->Immune Induces Inhibitor 2,5-Dimethylquinazolin- 4-amine Scaffold Inhibitor->HPK1 Blocks ATP Pocket Activation T-Cell Proliferation & IL-2 Secretion Inhibitor->Activation Restores Function

Fig 1. HPK1 signaling pathway and the restorative MoA of 2,5-Dimethylquinazolin-4-amine.

Comparative Performance Data

To objectively evaluate this scaffold, we must benchmark its biochemical and cellular performance against established reference compounds. The tables below summarize the quantitative advantages of the 2,5-Dimethylquinazolin-4-amine scaffold in recent SAR (Structure-Activity Relationship) studies[1][3].

Table 1: Biochemical Kinase Selectivity & Potency

Scaffold / Compound Class Primary Target IC₅₀ (nM) Off-Target Kinase Activity
2,5-Dimethylquinazolin-4-amine deriv. HPK1 ~3.5 Low (Highly selective against MAP4K family)
Classical 4-anilinoquinazoline (Gefitinib) EGFR ~1.5 Moderate (HER2, HER4 cross-reactivity)

| 2,4-Diaminoquinazoline deriv. | CCR4 | ~45.0 | Low |

Table 2: Cellular Target Engagement & Functional Efficacy

Scaffold / Compound Class p-SLP76 Inhibition (IC₅₀) IL-2 Secretion Enhancement Cytotoxicity (PBMCs)
2,5-Dimethylquinazolin-4-amine deriv. < 50 nM > 3.0-fold increase Minimal (Cell viability > 95%)

| Standard HPK1 Inhibitor (Reference) | ~ 80 nM | ~ 2.5-fold increase | Minimal |

Self-Validating Experimental Methodologies

A robust evaluation of any novel kinase inhibitor requires a self-validating workflow. We cannot rely solely on biochemical affinity; we must prove causality by linking isolated enzyme inhibition to intracellular target engagement, and finally, to a functional phenotypic change.

Workflow Step1 Compound Synthesis & Preparation Step2 ADP-Glo Kinase Assay (IC50 Det.) Step1->Step2 Step3 Cellular Target Engagement (p-SLP76 WB) Step2->Step3 Step4 Functional Readout (IL-2 ELISA) Step3->Step4

Fig 2. Step-by-step experimental workflow for evaluating kinase inhibitor efficacy.

Protocol 1: Biochemical Profiling via ADP-Glo Kinase Assay

Causality: To determine the true IC₅₀ of the compound, we use the ADP-Glo assay. Unlike radiometric assays, ADP-Glo measures the ADP formed during the kinase reaction. This provides a universal, high-throughput method that yields a massive dynamic range, which is critical for accurately differentiating the binding affinities of highly potent ATP-competitive inhibitors.

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the 2,5-Dimethylquinazolin-4-amine derivative in DMSO, then transfer to a 384-well plate (final DMSO concentration ≤ 1%).

  • Enzyme/Substrate Addition: Add recombinant human HPK1 enzyme and myelin basic protein (MBP) substrate to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement (p-SLP76 Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. Directly measuring the phosphorylation state of SLP76 (the immediate downstream substrate of HPK1) confirms that the inhibitor actively penetrates the T-cell membrane and engages its target in a complex physiological environment.

  • Cell Culture & Treatment: Culture Jurkat T-cells in RPMI-1640 medium. Pre-treat cells with varying concentrations of the inhibitor for 2 hours.

  • Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15 minutes to activate the TCR pathway and induce HPK1-mediated SLP76 phosphorylation.

  • Lysis & Extraction: Terminate stimulation by washing with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 4–12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane, then probe with primary antibodies against p-SLP76 (Ser376) and total SLP76. Use GAPDH as a loading control.

  • Quantification: Detect bands using chemiluminescence. A dose-dependent decrease in the p-SLP76/total SLP76 ratio validates intracellular target engagement.

Protocol 3: Functional Phenotypic Readout (IL-2 ELISA)

Causality: The ultimate goal of an HPK1 inhibitor is to reverse immune suppression. Quantifying IL-2 secretion validates the functional phenotypic reversal of T-cell exhaustion, proving the immunomodulatory efficacy of the scaffold.

  • Primary Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using density gradient centrifugation.

  • Treatment & Activation: Seed PBMCs in 96-well plates. Add the inhibitor, followed by stimulation with plate-bound anti-CD3 and soluble anti-CD28.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Harvest & ELISA: Collect the cell culture supernatant and quantify human IL-2 levels using a commercial sandwich ELISA kit according to the manufacturer's instructions.

Conclusion

The 2,5-Dimethylquinazolin-4-amine scaffold breaks away from the traditional oncogenic kinase targeting associated with classical quinazolines. By demonstrating exquisite selectivity for HPK1 and successfully reversing TCR-induced immune suppression, this core structure provides a highly promising, novel foundation for the next generation of small-molecule immunotherapies.

References

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors Source: European Journal of Medicinal Chemistry (2023) URL:[Link]

  • Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance Source: Journal of Medicinal Chemistry (2017) URL:[Link]

  • Potent CCR4 antagonists: synthesis, evaluation, and docking study of 2,4-diaminoquinazolines Source: Bioorganic & Medicinal Chemistry (2008) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,5-Dimethylquinazolin-4-amine proper disposal procedures

An authoritative, step-by-step guide to the safe handling, operational logistics, and disposal of 2,5-Dimethylquinazolin-4-amine . Designed for researchers, EHS professionals, and drug development scientists, this protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide to the safe handling, operational logistics, and disposal of 2,5-Dimethylquinazolin-4-amine . Designed for researchers, EHS professionals, and drug development scientists, this protocol synthesizes regulatory compliance with field-proven laboratory safety principles.

Executive Summary

2,5-Dimethylquinazolin-4-amine (CAS: 147006-55-1) is a nitrogen-rich heterocyclic compound frequently utilized as a pharmacophore building block in kinase inhibitor synthesis and drug discovery. Because quinazoline derivatives are biologically active and environmentally persistent, their disposal cannot be treated as routine chemical waste. Improper disposal risks aquatic toxicity and environmental accumulation. This guide provides self-validating protocols to ensure absolute safety and regulatory compliance [1].

Chemical Profile & Hazard Identification

Before initiating any operational workflow, personnel must understand the physicochemical properties driving the compound's hazard profile. The presence of the primary amine at the 4-position and the aromatic quinazoline core makes this compound highly reactive with strong oxidizers and capable of crossing biological membranes.

Property / HazardSpecificationCausality / Operational Impact
CAS Number 147006-55-1Unique identifier for inventory and EPA tracking.
Molecular Formula C₁₀H₁₁N₃High nitrogen content dictates incineration to manage NOx emissions.
Molecular Weight 173.21 g/mol Low molecular weight powder; high risk of aerosolization.
GHS Hazard Codes H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled. The lipophilic aromatic ring facilitates dermal absorption [3].
Irritation Codes H315, H319, H335Causes skin, eye, and respiratory irritation. The basic amine group reacts with mucosal moisture to cause localized tissue damage [3].

Operational Safety & Handling Protocols

Do not merely follow steps; understand the mechanisms of exposure.

  • Engineering Controls: Always handle the dry powder inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a hard-ducted fume hood. Why? The compound's low bulk density makes it highly prone to electrostatic fly. Aerosolized quinazolines can rapidly cross the respiratory epithelium [3].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile (minimum 4 mil thickness). The outer glove must be removed immediately if contaminated with solvent-dissolved compound, as solvents like DMSO or DMF act as permeation enhancers, dragging the quinazoline directly through the glove matrix and into the skin.

    • Eye Protection: Tight-fitting chemical splash goggles. Standard safety glasses do not protect against aerosolized powders.

Step-by-Step Disposal Workflows

2,5-Dimethylquinazolin-4-amine is not explicitly listed on the EPA's P- or U-lists, but it must be managed as a Characteristic Hazardous Waste due to its toxicity and biological activity. High-temperature incineration by an EPA-licensed facility is the only acceptable method of final destruction, as it breaks the robust aromatic ring and scrubs the resulting nitrogen oxides [2].

WasteWorkflow W0 Waste Generation: 2,5-Dimethylquinazolin-4-amine W1 Solid Waste (Powder, Vials, PPE) W0->W1 W2 Liquid Waste (Reaction Mixtures, Rinses) W0->W2 W5 Solid Hazardous Waste Bin (Double-bagged) W1->W5 W3 Aqueous Waste (Check pH, Neutralize) W2->W3 W4 Organic Waste (Segregate Halogenated) W2->W4 W6 Aqueous Waste Carboy (Vented Cap) W3->W6 W7 Organic Waste Carboy (Vented Cap) W4->W7 W8 EH&S Collection & EPA-Licensed Incineration W5->W8 W6->W8 W7->W8

Disposal workflow for 2,5-Dimethylquinazolin-4-amine waste streams.

Protocol A: Liquid Waste Segregation
  • Categorize the Solvent: Determine if the quinazoline is dissolved in an aqueous buffer, a non-halogenated solvent (e.g., Methanol, DMSO), or a halogenated solvent (e.g., DCM).

  • Aqueous Neutralization: If the waste is aqueous, check the pH. The basic nature of the amine may raise the pH. Adjust to pH 6-8 using dilute HCl or NaOH before transferring to the aqueous waste carboy. Causality: Neutralization prevents the amine from volatilizing as a free base or reacting unpredictably with other waste components.

  • Transfer & Label: Transfer to the appropriate hazardous waste carboy using a closed-funnel system to prevent vapor release. Label explicitly with "Contains: 2,5-Dimethylquinazolin-4-amine (Toxic, Irritant)".

Protocol B: Solid Waste Management
  • Isolate Contaminated Materials: Place all empty reagent bottles, contaminated weigh boats, pipette tips, and outer gloves into a primary clear biohazard or solid waste bag inside the fume hood.

  • Double-Bagging: Seal the primary bag and place it into a secondary, thicker solid hazardous waste container. Causality: Double-bagging ensures that residual sharp edges (like broken pipette tips) do not puncture the containment, preventing exposure to janitorial or EH&S staff.

Spill Response & Decontamination

In the event of a spill, immediate containment is critical. Do not use standard sweeping techniques for dry powders.

SpillResponse S0 Spill Detected S1 Assess Scale & Evacuate if >50g/500mL S0->S1 S2 Don Appropriate PPE (Nitrile, Goggles, Lab Coat) S1->S2 S3 Solid Spill (Powder) S2->S3 S4 Liquid Spill (Solution) S2->S4 S5 Moisten with Water/Solvent (Prevent Dust) S3->S5 S6 Apply Inert Absorbent (Sand, Vermiculite) S4->S6 S7 Sweep/Collect into Sealable Container S5->S7 S6->S7 S8 Decontaminate Surface (Soap & Water / EtOH) S7->S8 S9 Label as Hazardous Waste & Request Pickup S8->S9

Spill response methodology for solid and liquid quinazoline contamination.

Emergency Spill Methodology:
  • Assess & Secure: If the spill is large (>50g powder or >500mL concentrated solution) or outside a ventilated area, evacuate the immediate vicinity and contact EH&S[3].

  • Solid Spill Mitigation: If powder is spilled, do not sweep dry . Lightly mist the powder with water or a compatible low-volatility solvent (like isopropanol) to collapse the dust hazard.

  • Liquid Spill Mitigation: Surround and cover liquid spills with an inert, non-combustible absorbent material such as vermiculite or sand. Causality: Inert absorbents are required because the amine group can react exothermically with acidic or oxidizing spill kits.

  • Collection: Use a non-sparking plastic scoop to transfer the wetted powder or saturated absorbent into a sealable, wide-mouth hazardous waste container.

  • Surface Decontamination: Wash the spill area sequentially with a solvent (e.g., ethanol) to dissolve residual organics, followed by a thorough wash with laboratory detergent and water to remove all traces of the active pharmaceutical ingredient (API).

Logistical Storage Considerations

Until EH&S pickup, store 2,5-Dimethylquinazolin-4-amine waste in a cool, dry, well-ventilated secondary containment tray. Keep strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids. The electron-rich amine and quinazoline ring system can undergo violent exothermic oxidation if inadvertently mixed.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Erlotinib (Quinazolin-4-amine derivative) - Hazardous Substances Data Bank (HSDB) Disposal Methods. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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